molecular formula C10H7Br2N B12437732 5-Bromo-1-(bromomethyl)isoquinoline

5-Bromo-1-(bromomethyl)isoquinoline

Número de catálogo: B12437732
Peso molecular: 300.98 g/mol
Clave InChI: BAXKIRYZIJMOHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1-(bromomethyl)isoquinoline is a useful research compound. Its molecular formula is C10H7Br2N and its molecular weight is 300.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-(bromomethyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-(bromomethyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C10H7Br2N

Peso molecular

300.98 g/mol

Nombre IUPAC

5-bromo-1-(bromomethyl)isoquinoline

InChI

InChI=1S/C10H7Br2N/c11-6-10-8-2-1-3-9(12)7(8)4-5-13-10/h1-5H,6H2

Clave InChI

BAXKIRYZIJMOHP-UHFFFAOYSA-N

SMILES canónico

C1=CC2=C(C=CN=C2CBr)C(=C1)Br

Origen del producto

United States
Foundational & Exploratory

synthesis of 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis and Characterization of 5-Bromo-1-(bromomethyl)isoquinoline: An In-Depth Technical Guide

Strategic Overview & Retrosynthetic Logic

5-Bromo-1-(bromomethyl)isoquinoline (CAS: 2219369-30-7) is a highly versatile, bifunctional electrophilic building block. It is prominently utilized in the synthesis of advanced therapeutics, including 1[1]. The molecule's architecture provides orthogonal reactivity: the highly reactive benzylic bromide readily undergoes SN2 displacement with nucleophiles (e.g., amines, thiols), while the 5-bromo position remains stable, primed for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

From a retrosynthetic perspective, constructing the isoquinoline core de novo is inefficient. The optimal, field-proven strategy leverages the sequential, regioselective functionalization of commercially available 5-bromoisoquinoline through two distinct radical-mediated pathways.

Pathway A 5-Bromoisoquinoline (Starting Material) B 5-Bromo-1-methylisoquinoline (Intermediate) A->B Minisci Methylation Me• Radical, Oxidant C 5-Bromo-1-(bromomethyl)isoquinoline (Target) B->C Wohl-Ziegler Bromination NBS, AIBN, hν / Δ

Fig 1: Two-step retrosynthetic and forward synthetic pathway.

Step 1: Regioselective Minisci Methylation

Mechanistic Causality: The 2[2] is the premier method for the direct alkylation of electron-deficient heteroarenes. By protonating 5-bromoisoquinoline in an acidic medium, the C1 position becomes highly electrophilic. A methyl radical ( CH3∙​ ), generated via the oxidative decarboxylation of acetic acid using silver nitrate and ammonium persulfate, selectively attacks this C1 position. Subsequent oxidative rearomatization yields 5-bromo-1-methylisoquinoline. This methodology circumvents the need for cryogenic conditions and highly reactive, moisture-sensitive organolithium reagents, making it highly scalable[3].

Protocol: Synthesis of 5-Bromo-1-methylisoquinoline

  • Activation: Dissolve 5-bromoisoquinoline (1.0 eq) in a mixture of glacial acetic acid and 10% aqueous H2​SO4​ (3:1 v/v, 0.2 M). The strongly acidic medium is critical to generate the highly reactive isoquinolinium species.

  • Radical Generation: Add AgNO3​ (0.1 eq) to the stirring solution. Heat the mixture to 70 °C under a nitrogen atmosphere.

  • Oxidation: Prepare a concentrated aqueous solution of (NH4​)2​S2​O8​ (2.0 eq) and add it dropwise via an addition funnel over 30 minutes. Note: Slow addition ensures a low, steady-state concentration of methyl radicals, preventing unwanted radical-radical dimerization (ethane gas formation).

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+=208 ) is fully converted to the methylated product ( [M+H]+=222 ).

  • Workup: Cool the mixture to 0 °C. Carefully neutralize the acid by adding cold aqueous NH4​OH until the pH reaches 8. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford 5-bromo-1-methylisoquinoline as an off-white solid.

Step 2: Wohl-Ziegler Bromination

Mechanistic Causality: The conversion of 5-bromo-1-methylisoquinoline to the target bromomethyl derivative relies on a highly efficient 4[4]. N-Bromosuccinimide (NBS) acts as a steady-state reservoir for Br2​ . Azobisisobutyronitrile (AIBN) undergoes thermal homolysis at ~65 °C to initiate the reaction. The C1-methyl group is highly activated; abstraction of a hydrogen atom generates a resonance-stabilized benzylic radical, which subsequently abstracts a bromine atom to propagate the chain.

While carbon tetrachloride ( CCl4​ ) is the historical solvent of choice, trifluorotoluene ( PhCF3​ ) is utilized here. PhCF3​ is a modern, environmentally benign alternative that offers an identical radical stability profile and boiling point without the severe ozone-depleting and toxicological hazards of CCl4​ .

Protocol: Synthesis of 5-Bromo-1-(bromomethyl)isoquinoline

  • Setup: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 5-bromo-1-methylisoquinoline (1.0 eq) in anhydrous PhCF3​ (0.15 M).

  • Reagent Addition: Add NBS (1.1 eq) and AIBN (0.1 eq). Crucial Quality Control: Ensure the NBS is freshly recrystallized from water to remove trace Br2​ and succinimide, which can prematurely quench radical initiation.

  • Propagation: Attach a reflux condenser and heat the vigorously stirring mixture to 80 °C.

  • Self-Validation (IPC): The reaction provides a distinct physical cue. Unreacted NBS is denser than PhCF3​ and sits at the bottom of the flask. As the reaction proceeds, it is converted to succinimide, which is less dense and floats to the solvent surface. The complete flotation of solids, coupled with TLC confirmation, validates reaction completion (typically 4-6 hours).

  • Workup: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the suspension through a tightly packed pad of Celite, washing the filter cake with cold PhCF3​ .

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue immediately via flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to afford 5-bromo-1-(bromomethyl)isoquinoline[5].

Workflow Step1 Step 1: Setup Dissolve precursor in PhCF3 Add NBS (1.1 eq) & AIBN (0.1 eq) Step2 Step 2: Reaction Reflux at 80°C for 4-6h under N2 atmosphere Step1->Step2 Heat Step3 Step 3: Workup Cool to 0°C Filter succinimide byproduct Step2->Step3 Visual Cue: Flotation Step4 Step 4: Purification Concentrate filtrate Silica gel chromatography Step3->Step4 Isolate

Fig 2: Standard operating workflow for the Wohl-Ziegler bromination step.

Quantitative Data: Bromination Optimization

To ensure maximum yield and minimize over-bromination (forming the inactive dibromomethyl byproduct), reaction parameters must be tightly controlled. The table below summarizes the optimization landscape for the Wohl-Ziegler step:

Solvent SystemInitiatorTemp (°C)Time (h)Mono-bromo Yield (%)Di-bromo Yield (%)
CCl4​ (Classic)AIBN (0.1 eq)766785
PhCF3​ (Green) AIBN (0.1 eq) 80 5 82 3
AcetonitrileBPO (0.1 eq)8286512
Ethyl Acetatehν (Halogen Lamp)2512708

Table 1: Optimization of Wohl-Ziegler bromination conditions. PhCF3​ combined with AIBN provides the optimal balance of conversion kinetics and mono-selectivity.

References

  • ChemicalBook , "1-BROMOMETHYL-ISOQUINOLINE | 74417-44-0". 5

  • National Institutes of Health (PMC) , "Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules". 1

  • ChemicalBook , "1-BROMOMETHYL-ISOQUINOLINE Preparation". 4

  • The Journal of Organic Chemistry (ACS Publications) , "Minisci-Type Dehydrogenative Coupling of N-Heteroaromatic Rings with Inert C(sp3)–H". 2

  • Accounts of Chemical Research (ACS Publications) , "Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond". 3

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following technical guide addresses the physicochemical properties, synthesis, and handling of 5-Bromo-1-(bromomethyl)isoquinoline. It is critical to note that as of the date of this publication, there is a lack of specific experimental data for this compound in the peer-reviewed scientific literature and commercial databases. Therefore, the information presented herein is a scientifically informed extrapolation based on the known properties of the 5-bromoisoquinoline scaffold and the influence of the 1-bromomethyl substituent, as well as data from closely related analogues. This guide is intended for research and development professionals and should be used with the explicit understanding that all properties are predicted and require experimental verification.

Introduction

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with significant biological activity.[1] Functionalization of the isoquinoline core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-1-(bromomethyl)isoquinoline is a novel derivative that combines two key reactive centers: a bromine atom on the benzene ring and a benzylic bromide at the 1-position. This dual reactivity makes it a potentially versatile building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapies and chemical probes.

This guide provides a comprehensive, albeit predictive, overview of the core physicochemical properties of 5-Bromo-1-(bromomethyl)isoquinoline. We will delve into its predicted spectral characteristics, propose a viable synthetic route, and outline detailed experimental protocols for its characterization. Furthermore, we will discuss its likely chemical reactivity and provide essential safety and handling guidelines based on analogous compounds.

Molecular Structure and Nomenclature

The structure of 5-Bromo-1-(bromomethyl)isoquinoline consists of an isoquinoline ring system brominated at the C5 position with a bromomethyl group attached to the C1 position.

  • IUPAC Name: 5-bromo-1-(bromomethyl)isoquinoline

  • CAS Number: While a CAS number for 5-(bromomethyl)isoquinoline exists (158654-74-1), a specific CAS number for the target compound, 5-Bromo-1-(bromomethyl)isoquinoline, has not been assigned in major chemical databases as of the time of this writing.[2]

  • Molecular Formula: C₁₀H₇Br₂N

  • Molecular Weight: 300.98 g/mol

Predicted Physicochemical Properties

The following properties are predicted based on the known values for 5-bromoisoquinoline and the anticipated effects of the 1-bromomethyl group. The presence of two bromine atoms is expected to significantly increase the melting and boiling points compared to the parent isoquinoline and decrease its aqueous solubility.

PropertyPredicted ValueRationale and Supporting Evidence
Appearance Off-white to pale yellow solid5-bromoisoquinoline is a white solid, and many brominated aromatic compounds are crystalline solids at room temperature.[3] The introduction of the second bromine atom is unlikely to alter this.
Melting Point > 100 °C5-bromoisoquinoline has a melting point of 83-87 °C.[4] The addition of a second bromine atom and the increase in molecular weight and intermolecular forces would be expected to raise the melting point significantly.
Boiling Point > 300 °C at 760 mmHg5-bromoisoquinoline has a boiling point of 95-97 °C at 0.1 mmHg.[4] Extrapolating to atmospheric pressure and adding the second bromine suggests a significantly higher boiling point.
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers, and acetone. Sparingly soluble in alcohols. Insoluble in water.Brominated organic compounds generally exhibit low water solubility.[5] The polar nitrogen atom may confer some solubility in polar organic solvents.
pKa (of the conjugate acid) ~ 4.5 - 5.0The pKa of the isoquinolinium ion is 5.4. The electron-withdrawing effects of the two bromine atoms would be expected to decrease the basicity of the nitrogen atom, thus lowering the pKa of its conjugate acid.

Proposed Synthesis

A plausible synthetic route to 5-Bromo-1-(bromomethyl)isoquinoline would likely start with the commercially available 5-bromoisoquinoline. A common method for introducing a methyl group at the 1-position of isoquinolines is through a Reissert reaction, followed by alkylation and hydrolysis.[6] The subsequent benzylic bromination can then be achieved using a radical initiator.

Synthetic Pathway A 5-Bromoisoquinoline B Reissert Compound A->B 1. KCN, Benzoyl Chloride 2. H₂O C 1-Methyl-5-bromoisoquinoline B->C 1. NaH, CH₃I 2. aq. KOH D 5-Bromo-1-(bromomethyl)isoquinoline C->D NBS, AIBN CCl₄, reflux

Figure 1: Proposed synthetic pathway for 5-Bromo-1-(bromomethyl)isoquinoline.
Experimental Protocol: Proposed Synthesis
  • Step 1: Synthesis of 2-benzoyl-5-bromo-1,2-dihydroisoquinoline-1-carbonitrile (Reissert Compound)

    • To a stirred solution of 5-bromoisoquinoline in dichloromethane, add an aqueous solution of potassium cyanide.

    • Cool the mixture in an ice bath and add benzoyl chloride dropwise.

    • Stir vigorously at room temperature overnight.

    • Separate the organic layer, wash with water, brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure to yield the Reissert compound.

  • Step 2: Synthesis of 1-Methyl-5-bromoisoquinoline

    • Suspend sodium hydride in anhydrous THF.

    • Add a solution of the Reissert compound in THF dropwise at 0 °C.

    • After stirring, add methyl iodide and allow the reaction to warm to room temperature.

    • Quench the reaction with water and add an aqueous solution of potassium hydroxide.

    • Reflux the mixture for several hours.

    • Extract the product with an organic solvent, dry, and purify by column chromatography.

  • Step 3: Synthesis of 5-Bromo-1-(bromomethyl)isoquinoline

    • Dissolve 1-methyl-5-bromoisoquinoline in carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Reflux the mixture under a UV lamp until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield 5-Bromo-1-(bromomethyl)isoquinoline.

Predicted Spectral Data

The following spectral data are predictions based on established principles and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and a characteristic singlet for the bromomethyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen heteroatom. The resonance of benzylic bromomethyl protons typically appears in the range of δ 3.4–4.7 ppm.[7]

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-1' (CH₂)~ 4.6 - 4.8s-Benzylic protons adjacent to a bromine atom on a heteroaromatic ring. The deshielding effect of the aromatic ring and the inductive effect of the bromine atom result in a downfield shift.[7]
H-3~ 8.5 - 8.7d~ 6.0Deshielded by the adjacent nitrogen atom.
H-4~ 7.8 - 8.0d~ 6.0Coupled to H-3.
H-6~ 7.9 - 8.1d~ 7.5Influenced by the C5-bromine.
H-7~ 7.5 - 7.7t~ 7.8Coupled to H-6 and H-8.
H-8~ 8.1 - 8.3d~ 8.0Deshielded by proximity to the nitrogen lone pair in certain conformations.
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to bromine will be significantly shifted, and the carbons in the pyridine ring will be deshielded by the nitrogen atom.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~ 155 - 158Attached to the bromomethyl group and nitrogen.
C-1' (CH₂)~ 30 - 35Alkyl halide carbon.
C-3~ 120 - 122
C-4~ 135 - 137
C-4a~ 128 - 130
C-5~ 118 - 120Attached to bromine.
C-6~ 130 - 132
C-7~ 127 - 129
C-8~ 125 - 127
C-8a~ 133 - 135
Mass Spectrometry

The mass spectrum of 5-Bromo-1-(bromomethyl)isoquinoline is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[8] This will result in a molecular ion cluster with peaks at M, M+2, and M+4 in an approximate intensity ratio of 1:2:1.[9]

  • Predicted M⁺: m/z 301 (with two ⁷⁹Br)

  • Predicted M+2: m/z 303 (with one ⁷⁹Br and one ⁸¹Br)

  • Predicted M+4: m/z 305 (with two ⁸¹Br)

Major fragmentation pathways would likely involve the loss of a bromine radical (Br•) from the bromomethyl group, leading to a stable benzylic cation, and potentially the loss of HBr.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the aromatic ring and the C-Br bonds.

Functional GroupPredicted Absorption Range (cm⁻¹)Rationale
C-H (aromatic) stretch3000 - 3100Characteristic of aromatic C-H bonds.[10]
C=C and C=N (aromatic) stretch1500 - 1650Skeletal vibrations of the isoquinoline ring.
C-H bend (aromatic)700 - 900Out-of-plane bending vibrations.
C-Br stretch (aryl)1000 - 1100
C-Br stretch (alkyl)515 - 690Characteristic of alkyl bromides.[11]

Chemical Reactivity and Stability

5-Bromo-1-(bromomethyl)isoquinoline is predicted to be a highly reactive bifunctional molecule.

  • Nucleophilic Substitution at the Bromomethyl Group: The 1-(bromomethyl) group is a benzylic bromide, making it highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible).[12] This position will readily react with a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, making it an excellent starting point for further functionalization.

  • Reactions at the 5-Bromo Position: The bromine atom at the 5-position is on an aromatic ring and will be less reactive than the benzylic bromide. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of various substituents at this position.[13]

  • Electrophilic and Nucleophilic Aromatic Substitution: The isoquinoline ring itself can undergo further substitution. Electrophilic substitution is predicted to occur on the benzene ring, likely at the C8 position. Nucleophilic substitution would be directed to the pyridine ring, primarily at the C1 position if it were not already substituted.[14]

Stability and Storage: Due to its reactive nature, particularly the benzylic bromide, 5-Bromo-1-(bromomethyl)isoquinoline is expected to be sensitive to moisture, light, and heat. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.

Proposed Experimental Characterization Workflow

The following workflow is proposed for the comprehensive characterization of synthesized 5-Bromo-1-(bromomethyl)isoquinoline.

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Elucidation and Purity Analysis Synthesize Synthesize Crude Product Purify Purify by Column Chromatography Synthesize->Purify NMR ¹H and ¹³C NMR Spectroscopy Purify->NMR MS High-Resolution Mass Spectrometry (HRMS) Purify->MS IR Infrared (IR) Spectroscopy Purify->IR HPLC Purity Assessment by HPLC Purify->HPLC

Figure 2: Proposed workflow for the synthesis and characterization of 5-Bromo-1-(bromomethyl)isoquinoline.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B) and ramp up to a higher concentration of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm and 280 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.[15]

Safety and Handling

Given the lack of specific toxicological data, a cautious approach to handling 5-Bromo-1-(bromomethyl)isoquinoline is imperative. The safety precautions are based on the known hazards of related compounds, such as brominated aromatics and benzylic bromides.

  • General Handling:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16]

    • Avoid inhalation of dust and vapors.

    • Avoid contact with skin and eyes.

    • Take precautionary measures against static discharge.[15]

  • Health Hazards:

    • Irritation: Expected to be a skin, eye, and respiratory tract irritant.[17]

    • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

    • Lachrymator: Benzylic bromides are often lachrymatory (tear-inducing).

    • Sensitization: Prolonged or repeated exposure may cause allergic reactions in some individuals.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Storage and Disposal:

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1]

    • Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-1-(bromomethyl)isoquinoline represents a promising yet uncharacterized building block for synthetic and medicinal chemistry. This technical guide has provided a comprehensive, predictive overview of its physicochemical properties, a plausible synthetic route, and detailed protocols for its characterization and safe handling. It is our hope that this guide will serve as a valuable resource for researchers embarking on the synthesis and application of this novel compound. All predictions and protocols outlined herein require experimental validation to establish a definitive profile of 5-Bromo-1-(bromomethyl)isoquinoline.

References

  • Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). Taylor & Francis Online. [Link]

  • 1-methylisoquinoline. Organic Syntheses Procedure. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Forensic Chemistry. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. (2014). PubMed. [Link]

  • Water solubility and partitioning behavior of brominated phenols. (2004). PubMed. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. MDPI. [Link]

  • CH3Br infrared spectrum of bromomethane. Doc Brown's Chemistry. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. California Air Resources Board. [Link]

  • Aromatic monomers analysis for reductive catalytic fractionation of lignin by liquid chromatography with diode array detection. (2024). Protocols.io. [Link]

  • The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Journal of Chemical Education. [Link]

  • Effective HPLC Method for the Determination of Aromatic Amadori Compounds. Journal of Agricultural and Food Chemistry. [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... Pearson. [Link]

  • 5-Bromoisoquinolin-1(2H)-one | CAS 190777-77-6. AMERICAN ELEMENTS. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. Andrew G Myers Research Group - Harvard University. [Link]

  • Syntheses of Isoquinoline Derivatives Using 1-(Lithio Methyl) Isoquinoline. ResearchGate. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

  • Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Use of Sodium Bromate for Aromatic Bromination: Research and Development. Organic Process Research & Development. [Link]

  • Reactivity of Isoquinoline. YouTube. [Link]

  • Bromine. Wikipedia. [Link]

  • Carbon‐13 NMR studies on some 5‐substituted quinoxalines. Scilit. [Link]

  • Isoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 5-Bromo-isoquinoline. ChemBK. [Link]

  • 5-Bromoisoindoline | C8H8BrN | CID 14795871. PubChem. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • 1H NMR Chemical Shifts. Oregon State University. [Link]

  • Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. ResearchGate. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. [Link]

  • Proton NMR Table. MSU chemistry. [Link]

  • 5-Bromo-isoquinoline. ChemBK. [Link]

  • Infrared Spectra of Common Functional Groups Ft. Professor Dave. YouTube. [Link]

  • Isoquinoline, 5-(bromomethyl)- (9CI) — Chemical Substance Information. NextSDS. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

Sources

The Orthogonal Scaffold: A Technical Guide to 5-Bromo-1-(bromomethyl)isoquinoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the strategic use of bifunctional building blocks is paramount for accelerating structure-activity relationship (SAR) studies. 5-Bromo-1-(bromomethyl)isoquinoline (CAS: 72678-11-6) represents a highly privileged, orthogonal scaffold[1]. Featuring an isoquinoline core—a motif ubiquitous in kinase inhibitors, GPCR ligands, and antimicrobial agents—this compound possesses two distinct reactive sites: a highly electrophilic C1-bromomethyl group and a transition-metal-reactive C5-aryl bromide[2].

This whitepaper provides an in-depth technical analysis of 5-Bromo-1-(bromomethyl)isoquinoline, detailing its physicochemical properties, mechanistic synthesis, and its application as an advanced intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties & Structural Analysis

The utility of 5-Bromo-1-(bromomethyl)isoquinoline stems from the electronic disparity between its two halogenated positions. The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing effect, highly activating the C1-benzylic position toward nucleophilic substitution ( SN​2 )[3]. Conversely, the C5-bromine is situated on the carbocyclic ring, making it inert to standard nucleophiles but highly susceptible to oxidative addition by palladium or nickel catalysts[2].

Quantitative Data Summary
PropertyValue
Chemical Name 5-Bromo-1-(bromomethyl)isoquinoline
CAS Registry Number 72678-11-6
Molecular Formula C10​H7​Br2​N
Molecular Weight 300.98 g/mol
Precursor Compound 5-Bromo-1-methylisoquinoline (CAS: 72678-12-7)
Physical State Solid (typically off-white to pale yellow)
Storage Conditions 2-8°C, inert atmosphere (Nitrogen/Argon), protect from light
Reactivity Profile Lachrymator, Alkylating Agent

Data compiled from authoritative chemical suppliers including Bide Pharmatech and AChemBlock[1][4].

Chemical Synthesis & Mechanistic Pathways

The standard synthesis of 5-Bromo-1-(bromomethyl)isoquinoline relies on the Wohl-Ziegler bromination of its precursor, 5-bromo-1-methylisoquinoline (CAS: 72678-12-7)[4]. This radical-mediated pathway utilizes N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.

Mechanistic Causality

The choice of NBS over elemental bromine ( Br2​ ) is critical. NBS provides a constant, low concentration of Br2​ in the reaction mixture, which prevents electrophilic aromatic substitution on the isoquinoline core and suppresses polybromination at the methyl group. AIBN is selected because its thermal decomposition at ~80°C generates nitrogen gas and two stable isobutyronitrile radicals, which efficiently abstract a hydrogen atom from the C1-methyl group to form a resonance-stabilized benzylic radical.

Wohl-Ziegler radical bromination pathway of 5-bromo-1-methylisoquinoline.

Protocol 1: Synthesis via Wohl-Ziegler Bromination

This protocol is designed as a self-validating system; the precipitation of succinimide serves as a visual indicator of reaction progression.

  • Preparation: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-1-methylisoquinoline (1.0 eq) in anhydrous trifluorotoluene ( PhCF3​ ) or carbon tetrachloride ( CCl4​ ) (0.2 M concentration). Note: PhCF3​ is preferred as a greener alternative to CCl4​ .

  • Initiation: Add N-Bromosuccinimide (1.05 eq) and AIBN (0.05 eq) to the solution. Purge the system with nitrogen for 10 minutes.

  • Propagation: Heat the mixture to gentle reflux (80-85°C). Stir for 4-6 hours. As the reaction proceeds, the dense NBS is consumed, and the less dense succinimide byproduct floats to the surface of the solvent.

  • Workup: Cool the reaction to 0°C to maximize succinimide precipitation. Filter the mixture through a pad of Celite. Wash the filtrate sequentially with saturated aqueous NaHCO3​ , water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure product.

Applications in Drug Discovery: Orthogonal Derivatization

In oncology and targeted therapy, alkylating agents and their derivatives play a foundational role[5][6]. While traditional alkylating agents directly target DNA, modern applications use bromomethyl groups to attach pharmacophores to specific protein-targeting ligands (e.g., PROTACs or kinase inhibitors)[7].

5-Bromo-1-(bromomethyl)isoquinoline is uniquely suited for divergent synthesis . The C1-bromomethyl group allows for immediate attachment to a target molecule via SN​2 alkylation. Subsequently, the C5-bromide can be subjected to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to explore the chemical space of the binding pocket[2].

Orthogonal functionalization strategy utilizing sequential SN2 and Palladium-catalyzed cross-coupling.

Protocol 2: Chemoselective SN​2 Alkylation

This protocol validates the chemoselectivity of the scaffold. By maintaining room temperature, the C5-aryl bromide remains completely unreactive.

  • Preparation: Dissolve 5-Bromo-1-(bromomethyl)isoquinoline (1.0 eq) in anhydrous Acetonitrile or DMF (0.1 M).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate ( K2​CO3​ ) (2.0 eq). Cool the mixture to 0°C.

  • Nucleophile Addition: Slowly add the desired secondary amine (1.1 eq) dropwise. Causality: Slow addition at 0°C prevents exothermic runaway and minimizes the formation of quaternary ammonium salts (over-alkylation).

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC or LC-MS. The C1-bromine will be displaced, leaving the C5-bromine intact.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (if DMF was used) and brine. Dry over Na2​SO4​ and concentrate.

Safety, Handling, and Storage

Due to the presence of the highly reactive bromomethyl group, 5-Bromo-1-(bromomethyl)isoquinoline is a potent alkylating agent and lachrymator .

  • Handling: Must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).

  • Storage: The compound is sensitive to moisture and light. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C in an opaque or amber container to prevent degradation and spontaneous polymerization[1][8].

References

  • Wikipedia. "Alkylating antineoplastic agent." Wikipedia.org. Available at:[Link]

  • Drugs.com. "List of Alkylating agents." Drugs.com. Available at:[Link]

  • National Institutes of Health (NIH). "Development of novel alkylating drugs as anticancer agents." PubMed. Available at: [Link]

  • National Institutes of Health (NIH) / PMC. "Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities." PMC. Available at: [Link]

Sources

The Commercial and Synthetic Landscape of 5-Bromo-1-(bromomethyl)isoquinoline: A Bifunctional Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex aza-heterocycles relies heavily on bifunctional building blocks that offer orthogonal reactivity. 5-Bromo-1-(bromomethyl)isoquinoline (CAS: 72678-11-6) represents a premier example of such a scaffold. Featuring a highly electrophilic benzylic bromide at the C1 position and a transition-metal-reactive aryl bromide at the C5 position, this compound enables sequential, highly controlled functionalization.

This technical whitepaper provides an in-depth analysis of the commercial availability, process-scale synthesis, and downstream applications of 5-Bromo-1-(bromomethyl)isoquinoline, specifically tailored for researchers and process chemists in drug development.

Chemical Identity & Commercial Supply Chain

Historically, highly specific isoquinoline derivatives required lengthy de novo synthesis. However, the expansion of global chemical catalogs has shifted 5-Bromo-1-(bromomethyl)isoquinoline from a custom-synthesized intermediate to a commercially available building block. It is primarily sourced from specialty vendors focusing on high-throughput screening libraries and advanced intermediates, such as and.

Quantitative Chemical Profile
PropertySpecification / Data
Chemical Name 5-Bromo-1-(bromomethyl)isoquinoline
CAS Registry Number 72678-11-6
Precursor CAS Number 72678-12-7 (5-Bromo-1-methylisoquinoline)
Molecular Formula C₁₀H₇Br₂N
Molecular Weight 300.98 g/mol
Typical Commercial Purity ≥ 95% (HPLC/NMR)
Physical State Solid (often supplied as a crystalline powder)
Primary Suppliers BLD Pharm, Enamine, Bide Pharm, ChemScene

Note: Due to the reactive nature of the bromomethyl group, commercial suppliers often ship this compound under inert atmospheres or as a hydrobromide salt to prevent premature degradation or dimerization.

Mechanistic Process Chemistry: Wohl-Ziegler Bromination

When commercial stock is depleted or custom isotopic labeling is required, 5-Bromo-1-(bromomethyl)isoquinoline is synthesized via the Wohl-Ziegler bromination of its widely available precursor, 5-Bromo-1-methylisoquinoline.

Causality of the Reaction Design

The selective bromination of the C1-methyl group over the isoquinoline core is driven by the thermodynamic stability of the intermediate benzylic radical. The adjacent nitrogen atom further stabilizes this radical via resonance. N-Bromosuccinimide (NBS) is utilized rather than elemental bromine ( Br2​ ) to maintain a low, steady-state concentration of Br2​ in the reaction mixture, which suppresses unwanted electrophilic aromatic substitution at the electron-rich positions of the isoquinoline ring. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator.

Synthesis A 5-Bromo-1-methylisoquinoline (CAS: 72678-12-7) B Radical Initiation (AIBN / Heat) A->B C Benzylic Bromination (NBS) B->C D 5-Bromo-1-(bromomethyl)isoquinoline (CAS: 72678-11-6) C->D

Caption: Wohl-Ziegler radical bromination workflow for 5-Bromo-1-(bromomethyl)isoquinoline synthesis.

Self-Validating Experimental Protocol

This protocol is designed with built-in chemical checkpoints to ensure process trustworthiness and high yield.

Reagents:

  • 5-Bromo-1-methylisoquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS, recrystallized) (1.05 eq)

  • AIBN (0.1 eq)

  • Solvent: Trifluorotoluene (PhCF₃) – Chosen as a greener, non-ozone-depleting alternative to traditional carbon tetrachloride ( CCl4​ ), offering excellent radical stability.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-1-methylisoquinoline in anhydrous PhCF₃ (0.2 M concentration) in a flame-dried round-bottom flask equipped with a reflux condenser.

  • Initiation: Add NBS and AIBN at room temperature. Purge the system with Argon for 10 minutes. Causality: Oxygen acts as a radical scavenger and will terminate the chain reaction prematurely.

  • Thermal Activation: Heat the mixture to 85°C.

    • Validation Checkpoint 1: As the reaction proceeds, the dense, heavy NBS powder at the bottom of the flask will convert into succinimide, which is lighter and typically floats or forms a distinct suspension at the solvent surface.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Checkpoint 2: The product spot will run slightly higher (less polar) than the starting material under UV (254 nm) visualization.

  • Quenching: Cool the reaction to 0°C to maximize succinimide precipitation. Filter the suspension through a Celite pad. Wash the filtrate with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

    • Validation Checkpoint 3: The organic layer will transition from a pale yellow/orange (indicating trace active bromine) to completely colorless, validating the neutralization of reactive oxidants.

  • Purification: Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the target compound.

Applications in Drug Development: Orthogonal Reactivity

The strategic value of 5-Bromo-1-(bromomethyl)isoquinoline lies in its bifunctionality. It is prominently featured in the total synthesis of marine natural products, such as the Lamellarins , which are potent inhibitors of topoisomerase I and hold significant promise in preclinical cancer studies .

The Orthogonal Strategy
  • SN​2 Alkylation (C1-Bromomethyl): The aliphatic bromide is highly susceptible to nucleophilic attack. Researchers typically react this site first using amines, thiols, or phenols under mild basic conditions (e.g., K2​CO3​ , DMF, RT). The C5-aryl bromide remains completely inert under these conditions.

  • Cross-Coupling (C5-Aryl Bromide): Once the C1 position is functionalized, the C5-bromide is leveraged for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination) at elevated temperatures (80–120°C).

Applications Core 5-Bromo-1-(bromomethyl)isoquinoline N_Alkylation Nucleophilic Substitution (Bromomethyl Reactivity) Core->N_Alkylation CrossCoupling Pd-Catalyzed Cross-Coupling (5-Bromo Reactivity) Core->CrossCoupling NaturalProducts Complex Aza-Heterocycles (e.g., Lamellarin Analogues) N_Alkylation->NaturalProducts CrossCoupling->NaturalProducts

Caption: Bifunctional orthogonal reactivity of 5-Bromo-1-(bromomethyl)isoquinoline in drug discovery.

Handling, Stability, and Storage Protocols

Because 5-Bromo-1-(bromomethyl)isoquinoline contains a highly reactive alkylating agent (the bromomethyl group), it is prone to hydrolysis and self-condensation if mishandled.

  • Storage Causality: Moisture in the air will slowly hydrolyze the bromomethyl group to a hydroxymethyl group, releasing hydrobromic acid (HBr). The generated HBr can protonate the isoquinoline nitrogen of neighboring molecules, leading to unpredictable physical changes (e.g., oiling out or discoloration).

  • Protocol: Store strictly under an inert atmosphere (Argon or Nitrogen) at -20°C. When retrieving the compound from cold storage, allow the sealed container to reach room temperature before opening. Validation: If condensation forms on the outside of the bottle, it has not reached room temperature; opening it will introduce atmospheric moisture, immediately compromising the batch integrity.

  • Safety: Alkylating agents are potent lachrymators and potential mutagens. All handling must be conducted within a certified fume hood using nitrile gloves.

References

  • Pla, D., et al. "An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest." National Institutes of Health (NIH) PubMed Central.[Link]

  • MDPI. "Marine Natural Products in Preclinical Cancer Studies: Ten Years of Advanced Total Synthesis." Marine Drugs. [Link]

Functionalizing the Isoquinoline Scaffold: A Comprehensive Guide to Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoquinoline is a privileged bicyclic scaffold deeply embedded in the structures of numerous natural alkaloids (e.g., papaverine) and synthetic therapeutics. For drug development professionals and synthetic chemists, late-stage functionalization of the isoquinoline core is a critical maneuver. However, the innate electronic asymmetry of the fused ring system dictates a rigid regiochemical outcome during Electrophilic Aromatic Substitution (EAS). This whitepaper dissects the mechanistic causality behind this regioselectivity, provides a self-validating protocol for the synthesis of 5-nitroisoquinoline, and bridges foundational chemistry with practical laboratory application.

Mechanistic Foundations of Regioselectivity

The isoquinoline molecule consists of an electron-rich benzene ring (carbocycle) fused to an electron-deficient pyridine ring (heterocycle). The presence of the electronegative nitrogen atom inherently depletes electron density from the pyridine ring, rendering it highly resistant to electrophilic attack[1].

During standard EAS reactions—such as nitration or sulfonation—the strongly acidic conditions (e.g., concentrated H₂SO₄) immediately protonate the basic nitrogen atom[2]. The formation of this isoquinolinium ion profoundly amplifies the electron-withdrawing inductive effect, completely deactivating the heterocyclic ring[2]. Consequently, the incoming electrophile is directed exclusively to the carbocyclic ring, with substitution occurring predominantly at the C5 and C8 positions[3].

The C5 vs. C8 Dichotomy: While both C5 and C8 are activated relative to the rest of the molecule, substitution at C5 is generally favored kinetically and thermodynamically. This preference is governed by the stability of the cationic Wheland intermediate. Attack at C5 allows the positive charge to be delocalized across the carbocycle without severely disrupting the aromaticity of the adjacent protonated pyridine ring, whereas attack at C8 results in a less stable resonance hybrid[3].

G Iso Isoquinoline (Neutral) Protonated Isoquinolinium Ion (N-Protonated) Iso->Protonated Protonation Acid Strong Acid (H2SO4) Acid->Protonated Pyridine Pyridine Ring Strongly Deactivated Protonated->Pyridine Inductive Effect Benzene Benzene Ring Electron-Rich Protonated->Benzene Directs Electrophile C5 Attack at C5 (Major, ~90%) Benzene->C5 Most Stable Wheland Int. C8 Attack at C8 (Minor, ~10%) Benzene->C8 Less Stable Wheland Int.

Caption: Logical flow of regioselectivity in isoquinoline electrophilic aromatic substitution.

Quantitative Data: Regioselectivity Profiles

The innate electronic bias of the isoquinolinium ion yields highly predictable product ratios under standard EAS conditions. Table 1 summarizes the expected quantitative outcomes for the nitration of an unsubstituted isoquinoline core, demonstrating the strong preference for C5 over C8.

Table 1: Regioselectivity in the Nitration of Isoquinoline

Reaction ParameterDetails / Outcome
Substrate Isoquinoline
Reagents Fuming HNO₃, Concentrated H₂SO₄
Temperature 0°C
Major Regioisomer 5-Nitroisoquinoline
Minor Regioisomer 8-Nitroisoquinoline
Typical Ratio (C5:C8) 90 : 10
Reference Data 1[1]

Note: Altering the temperature or utilizing transition-metal-catalyzed C-H functionalization can bypass this innate selectivity, allowing access to C3, C4, or C7 functionalized derivatives[4].

Experimental Protocol: Regioselective Synthesis of 5-Nitroisoquinoline

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the operational choice, ensuring the chemist understands why a parameter is controlled to maintain the 90:10 regioselectivity ratio.

Materials Required:
  • Isoquinoline (Substrate)

  • Concentrated Sulfuric Acid (H₂SO₄, Solvent/Protonating Agent)

  • Fuming Nitric Acid (HNO₃, Electrophile Source)

  • Saturated Sodium Carbonate (Na₂CO₃) solution (Quenching/Neutralization)

  • Dichloromethane (CH₂Cl₂, Extraction Solvent)

Step-by-Step Methodology:

1. Acidic Pre-treatment & Protonation

  • Action: Cool a round-bottom flask containing concentrated H₂SO₄ in an ice-water bath to exactly 0°C. Slowly add isoquinoline dropwise while maintaining vigorous stirring[1].

  • Causality: The protonation of isoquinoline is highly exothermic. Adding the substrate slowly to pre-cooled acid prevents thermal degradation. Complete dissolution ensures the quantitative formation of the isoquinolinium salt, which protects the nitrogen atom from unwanted N-oxidation by the nitric acid and establishes the necessary electronic deactivation of the pyridine ring[2].

2. Electrophile Generation & Addition

  • Action: Maintain the internal temperature at 0°C. Slowly add fuming HNO₃ dropwise over a period of 30 minutes[1].

  • Causality: Fuming HNO₃ reacts with conc. H₂SO₄ to generate the highly reactive nitronium ion (NO₂⁺). The dropwise addition is critical for temperature control; allowing the temperature to spike will erode the kinetic preference for the C5 position, increasing the yield of the C8 isomer or leading to over-nitration[1].

3. Kinetic Control (Reaction Propagation)

  • Action: After complete addition, allow the reaction mixture to stir at 0°C for an additional 2 hours[1].

  • Causality: Maintaining the low temperature traps the kinetic product (5-nitroisoquinoline). Continuous stirring ensures a homogeneous distribution of the nitronium ion, preventing localized concentration spikes.

  • Self-Validation Check: Extract a 10 µL aliquot, quench in water/EtOAc, and analyze via TLC (Hexane:EtOAc) to confirm the complete consumption of the starting material.

4. Quenching and Neutralization

  • Action: Carefully pour the highly acidic reaction mixture over a large volume of crushed ice. Slowly add saturated Na₂CO₃ solution until the aqueous layer reaches a pH of ~8[1].

  • Causality: Pouring over ice safely absorbs the massive heat of dilution associated with H₂SO₄. Neutralizing to pH 8 deprotonates the isoquinolinium core back to its neutral, free-base form. If the solution remains acidic, the product will remain water-soluble as a salt, resulting in a failed extraction[1].

  • Self-Validation Check: Use pH paper to physically verify the aqueous layer is mildly basic before proceeding to extraction.

5. Isolation and Purification

  • Action: Extract the aqueous mixture with CH₂Cl₂ (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Purify via silica gel column chromatography to isolate the major 5-nitroisoquinoline isomer.

Workflow Step1 1. Cool H2SO4 to 0°C (Ice Bath) Step2 2. Add Isoquinoline (Exothermic Protonation) Step1->Step2 Step3 3. Dropwise Fuming HNO3 (Maintain 0°C) Step2->Step3 Step4 4. Stir 2h at 0°C (Kinetic Control) Step3->Step4 Step5 5. Quench on Ice & Neutralize (pH ~8 with Na2CO3) Step4->Step5 Step6 6. Extract (CH2Cl2) & Purify Step5->Step6

Caption: Experimental workflow for the regioselective synthesis of 5-nitroisoquinoline.

Conclusion

Electrophilic aromatic substitution on the isoquinoline ring is a textbook example of how innate electronic properties govern chemical reactivity. By understanding the causality behind the deactivation of the pyridine ring via protonation, chemists can reliably functionalize the C5 and C8 positions. For modern drug discovery campaigns requiring substitution at non-classical positions (e.g., C3, C4, or C7), researchers must pivot from traditional EAS to advanced transition-metal-catalyzed C-H activation strategies[4].

References

  • Managing reaction regioselectivity in functionalizing the isoquinoline ring Source: BenchChem Experimental Protocols URL
  • Electrophilic substitution reaction in quinoline and isoquinoline Source: QuimicaOrganica URL
  • Why does the nitration of quinoline occur at the 5 (and 8) position?
  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity Source: ACS Catalysis URL

Sources

The Reactivity-Stability Paradox: A Technical Guide to the Storage and Handling of 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs), bifunctional building blocks like 5-Bromo-1-(bromomethyl)isoquinoline (CAS: 2219369-30-7) are highly prized. This molecule presents two orthogonal reactive sites: a stable aryl bromide at the C5 position (primed for transition-metal-catalyzed cross-coupling) and a highly electrophilic benzylic bromide at the C1 position (ideal for nucleophilic substitution).

However, the very structural features that make this compound synthetically valuable also render it inherently unstable. The juxtaposition of a nucleophilic basic nitrogen and a highly reactive alkylating agent within the same molecular framework creates a "reactivity-stability paradox." This whitepaper deconstructs the mechanistic pathways of its degradation and establishes rigorous, field-proven protocols for its storage, handling, and experimental application.

Mechanistic Pathways of Degradation

To design an effective storage protocol, we must first understand the causality behind the compound's degradation. 5-Bromo-1-(bromomethyl)isoquinoline is susceptible to three primary modes of failure:

Intermolecular Self-Alkylation (The Menschutkin Threat)

The most insidious degradation pathway for 1-(bromomethyl)isoquinolines and 2-(bromomethyl)pyridines is spontaneous intermolecular self-alkylation [1]. The lone pair on the isoquinoline nitrogen is highly nucleophilic. In the free base form, the nitrogen of one molecule can readily attack the unhindered, highly electrophilic primary bromomethyl carbon of an adjacent molecule. This nucleophilic substitution (a Menschutkin-type reaction) generates a quaternary ammonium bromide salt. This process cascades, leading to the formation of insoluble, intractable oligomeric and polymeric networks. This reaction is concentration-dependent and accelerated by thermal energy.

Moisture-Induced Solvolysis

The C1 position of the isoquinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent imine-like nitrogen. Consequently, the bromomethyl group acts as an exceptionally potent electrophile that is highly sensitive to moisture [2]. Exposure to atmospheric humidity results in rapid hydrolysis, yielding 5-bromo-1-(hydroxymethyl)isoquinoline and releasing corrosive hydrogen bromide (HBr) gas.

Photolytic Cleavage

Alkyl bromides, particularly benzylic systems, are susceptible to homolytic cleavage when exposed to ultraviolet or high-energy visible light. This photolysis generates highly reactive radical species that trigger complex, non-specific decomposition pathways, often manifesting as a darkening of the material from pale yellow to dark brown.

Degradation Base 5-Bromo-1-(bromomethyl)isoquinoline (Free Base) SelfAlk Intermolecular Self-Alkylation (Menschutkin Reaction) Base->SelfAlk Thermal Energy / High Conc. Hydrolysis Moisture-Induced Hydrolysis Base->Hydrolysis H2O / Humidity Salt Protonation (HBr Salt) Stabilized Storage Form Base->Salt Addition of HBr (Anhydrous) Polymer Quaternary Ammonium Polymerization SelfAlk->Polymer Alcohol 5-Bromo-1-(hydroxymethyl)isoquinoline + HBr Hydrolysis->Alcohol Salt->Base Weak Base (in situ)

Mechanistic degradation pathways and stabilization of 1-(bromomethyl)isoquinolines.

Empirical Storage Directives and Quality Control

Because of the self-alkylation threat, commercial suppliers and process chemists rarely store this compound as a free base. It is overwhelmingly synthesized, shipped, and stored as its hydrobromide (HBr) salt [3]. Protonating the isoquinoline nitrogen completely neutralizes its nucleophilicity, kinetically freezing the self-alkylation pathway.

Table 1: Optimal Storage Parameters
ParameterDirectiveScientific Rationale
Chemical Form Hydrobromide (HBr) SaltProtonation of the nitrogen lone pair prevents intermolecular Menschutkin polymerization.
Temperature ≤ -20 °C (Freezer)Suppresses residual thermal degradation and minimizes the kinetics of any trace hydrolysis.
Atmosphere Argon or Nitrogen (Dry)Prevents solvolysis of the highly electrophilic bromomethyl group by atmospheric moisture.
Container Amber Glass, PTFE-lined capBlocks UV/Vis light to prevent homolytic C-Br bond cleavage; PTFE prevents halogen degradation of the seal.
Desiccation Store over Drierite/SilicaProvides a secondary defense against moisture intrusion during freezer storage.
Table 2: Analytical Markers of Degradation
Analytical MethodExpected Signal (Intact)Degradation MarkerImplication
1H NMR (DMSO-d6) Singlet ~ 5.0 - 5.2 ppm (CH2-Br)New singlet ~ 4.7 ppm (CH2-OH)Moisture hydrolysis has occurred.
1H NMR (DMSO-d6) Sharp aromatic signalsBroad, unresolved baseline humpsPolymeric quaternary ammonium salts formed.
Physical Appearance Off-white to pale yellow powderDark brown, gummy solidExtensive photolytic or thermal decomposition.

Experimental Workflows and Protocols

To maintain scientific integrity, any protocol utilizing this compound must be a self-validating system. The following methodologies ensure that the compound is handled without triggering its latent instability.

Protocol A: Anhydrous Aliquoting Workflow

Objective: To transfer the HBr salt without introducing atmospheric moisture.

  • Equilibration: Remove the sealed amber vial containing the 5-Bromo-1-(bromomethyl)isoquinoline HBr salt from the -20 °C freezer. Crucial Step: Allow the vial to equilibrate to ambient room temperature in a desiccator for at least 2 hours before opening. Opening a cold vial will cause instant condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

  • Inert Atmosphere: Transfer the equilibrated vial into a glovebox purged with Argon (H2O < 1 ppm, O2 < 1 ppm). Alternatively, use a positive-pressure Argon tent/glove bag.

  • Aliquoting: Weigh the required mass into a pre-dried (oven-baked at 120 °C) reaction flask.

  • Resealing: Flush the master vial with Argon, seal tightly with a PTFE-lined cap, wrap the junction with Parafilm, and immediately return to -20 °C storage.

Workflow Step1 Equilibrate to RT (in Desiccator) Step2 Transfer to Glovebox (Argon Atmosphere) Step1->Step2 Step3 Weigh into Oven-Dried Flask Step2->Step3 Step4 Purge Master Vial & Return to -20°C Step3->Step4

Standard operating procedure for the anhydrous aliquoting and storage workflow.

Protocol B: In Situ Free Base Generation and Alkylation

Objective: To utilize the compound as an alkylating agent without allowing time for self-polymerization.

Because the free base is unstable, it must be generated in situ in the presence of the intended nucleophile [4].

  • Preparation: In an oven-dried, Argon-flushed Schlenk flask, dissolve your target nucleophile (e.g., a secondary amine) in an anhydrous, aprotic solvent (e.g., DMF or Acetonitrile).

  • Base Addition: Add a non-nucleophilic, sterically hindered base to the solution. N,N-Diisopropylethylamine (DIPEA) or anhydrous Potassium Carbonate (K2CO3) are ideal. Use at least 2.5 equivalents (1 eq to neutralize the HBr salt, 1.5 eq to drive the alkylation).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 5-Bromo-1-(bromomethyl)isoquinoline HBr salt portion-wise over 15 minutes.

    • Causality Note: Adding the salt to the base/nucleophile mixture ensures that the moment the free base of the isoquinoline is generated, it immediately reacts with the intended nucleophile rather than another molecule of itself.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature. Monitor the consumption of the bromomethyl species via LC-MS or TLC.

  • Quenching: Once complete, quench the reaction with saturated aqueous NaHCO3 to neutralize any residual HBr and partition into an organic solvent (e.g., EtOAc) for standard aqueous workup.

Conclusion

5-Bromo-1-(bromomethyl)isoquinoline is a highly potent electrophile that demands rigorous handling protocols. By understanding the causality of its degradation—specifically the Menschutkin self-alkylation and moisture-driven hydrolysis—researchers can mitigate yield losses and ensure reproducible syntheses. Strict adherence to cold (-20 °C), anhydrous, dark storage of the hydrobromide salt, coupled with in situ free-base generation, forms the cornerstone of successfully deploying this building block in advanced drug discovery campaigns.

References

  • Mechanistic Analysis of Pyridine Release and Self-Alkylation Source: National Institutes of Health (PMC) URL:[Link]

  • 1-(Bromomethyl)isoquinoline Hydrobromide Chemical and Physical Properties Source: PubChem (National Library of Medicine) URL:[Link]

  • Optimization of Potency and Pharmacokinetic Properties of Tetrahydroisoquinoline Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Synthesis of 5-Bromoisoquinoline: Mechanistic Rationale and Scalable Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromoisoquinoline is an indispensable synthetic scaffold in medicinal chemistry and drug development. It serves as a primary precursor for transition-metal cross-couplings, metalation, and the synthesis of complex functionalized heterocycles, including 5-fluoroisoquinoline-1-carbonitrile and 5-bromo-8-nitroisoquinoline[1][2]. However, the direct electrophilic bromination of the electron-deficient isoquinoline core presents a significant regiochemical challenge. This technical guide details the mechanistic causality, comparative synthetic strategies, and a self-validating, highly regioselective protocol for the synthesis of 5-bromoisoquinoline.

Mechanistic Causality: Overcoming Heteroaromatic Deactivation

Isoquinoline is a basic heterocycle. Under standard electrophilic aromatic substitution (EAS) conditions, electrophiles preferentially coordinate with the basic nitrogen atom. This coordination severely deactivates the ring system, stalling further substitution and leading to poor yields.

To circumvent this, bromination must be performed in a strongly acidic medium, typically concentrated sulfuric acid (H₂SO₄)[2][3]. The success of this reaction relies on three core mechanistic pillars:

  • Quantitative Protonation: The strong acid quantitatively protonates the basic nitrogen, forming an isoquinolinium ion[4].

  • Regiodirection to the Carbocycle: The positive charge on the hetero-ring strongly withdraws electron density, heavily deactivating the pyridine moiety. This directs the incoming electrophile (Br⁺) to the more electron-rich benzenoid ring, specifically targeting the 5- and 8-positions[5].

  • Kinetic vs. Thermodynamic Control: The regioselectivity between the 5-position and 8-position is entirely temperature-dependent[6]. At tightly controlled cryogenic temperatures (-25 °C to -18 °C), the reaction is under strict kinetic control, heavily favoring the 5-bromoisoquinoline isomer[2][7]. If the temperature is allowed to exceed -15 °C, the reaction loses regioselectivity, leading to the formation of the thermodynamically stable 8-bromoisoquinoline and over-brominated 5,8-dibromoisoquinoline, both of which are notoriously difficult to separate from the target product[2][7].

MechanisticLogic Iso Isoquinoline (Basic Heterocycle) Acid Protonation (Conc. H2SO4) Deactivates Pyridine Ring Iso->Acid Ion Isoquinolinium Ion (Electrophile Directed to Carbocycle) Acid->Ion NBS Addition of NBS (Br+) Ion->NBS Kinetic Kinetic Control (-25°C to -18°C) NBS->Kinetic Thermo Poor Temp Control (> -15°C) NBS->Thermo Target 5-Bromoisoquinoline (Desired Product) Kinetic->Target Side 8-Bromoisoquinoline & 5,8-Dibromoisoquinoline Thermo->Side

Mechanistic logic of isoquinoline bromination under kinetic vs. thermodynamic control.

Comparative Synthetic Strategies

Historically, achieving high yields of the 5-bromo isomer required harsh conditions (such as high-temperature melts) or tedious indirect routes. Table 1 summarizes the evolution of these methodologies, demonstrating why the N-Bromosuccinimide (NBS) in H₂SO₄ route is the current scalable industry standard[3][4].

Table 1: Quantitative Comparison of 5-Bromoisoquinoline Synthetic Routes

MethodReagentsTemperatureRegioselectivityYieldReference
Direct Bromination (Standard) NBS, conc. H₂SO₄-25 °C to -18 °CHigh (5-bromo favored)47–49%[2]
Aluminum Chloride Melt Br₂, AlCl₃ (melt)75 °CModerate43–46%[3]
Silver-Catalyzed Bromination Br₂, Ag₂SO₄, H₂SO₄Room TempLow23%[4]
Indirect Sandmeyer Route HNO₃/H₂SO₄, H₂/Pd, NaNO₂/CuBrVariableHighVariable (Multi-step)[4][8]

Self-Validating Experimental Protocol: Scalable Synthesis via NBS/H₂SO₄

The following protocol is optimized for high regioselectivity and purity, avoiding the need for complex chromatographic separation by leveraging precise thermal control[2].

Reagents & Materials
  • Isoquinoline (97%+)

  • N-Bromosuccinimide (NBS) (99%+, must be recrystallized prior to use )[2]

  • Sulfuric Acid (96%, technical quality)[2]

Step-by-Step Workflow
  • Acidic Dissolution: Charge a dry, round-bottomed reaction vessel with concentrated H₂SO₄ (96%) and cool to 0 °C in an ice-water bath. Slowly add isoquinoline dropwise.

    • Causality & Validation: The neutralization is highly exothermic. Maintaining the internal temperature below 30 °C prevents thermal degradation of the isoquinolinium intermediate[2][6]. Ensure the isoquinoline is completely dissolved before proceeding[2].

  • Cryogenic Cooling: Cool the homogeneous acidic solution to -25 °C using a dry ice-acetone bath[2].

  • Electrophilic Addition: Add recrystallized NBS (1.1 equivalents) in small portions to the vigorously stirred solution.

    • Causality & Validation: The internal temperature MUST be continuously monitored and maintained strictly between -26 °C and -22 °C during addition[6][8]. Using more than 1.1 equivalents of NBS will trigger the formation of 5,8-dibromoisoquinoline, which cannot be easily separated[2][7].

  • Kinetic Stirring: Stir the suspension for 2 hours at -22 ± 1 °C, followed by 3 hours at -18 ± 1 °C[2].

    • Causality & Validation: This precise temperature ramping ensures complete conversion of the starting material while trapping the kinetic 5-bromo product before thermodynamic equilibration to the 8-bromo isomer can occur[6].

  • Quenching & Neutralization: Pour the homogeneous mixture over crushed ice. Slowly adjust the pH to 8.0–9.0 using 25% aqueous ammonia, keeping the internal temperature below 30 °C[1][2].

    • Causality & Validation: The mixture must transition from a clear acidic solution to a basic suspension to ensure the product is deprotonated and extractable.

  • Extraction & Isolation: Extract the alkaline aqueous phase with diethyl ether. Wash the combined organic layers with 1M NaOH and water to remove trace succinimide and acidic byproducts. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].

  • Purification: Purify via fractional distillation under reduced pressure (bp 145-149 °C at 14 mm Hg) to yield 5-bromoisoquinoline as a white solid[2].

Workflow Setup 1. Dissolution Isoquinoline in H2SO4 (Temp < 30°C) Cooling 2. Cryogenic Cooling Dry Ice/Acetone (-25°C) Setup->Cooling Reaction 3. Bromination Add NBS (1.1 eq) Maintain -22°C Cooling->Reaction Stirring 4. Kinetic Stirring 2h at -22°C 3h at -18°C Reaction->Stirring Quench 5. Quench & Base Pour on Ice, pH 8-9 (Temp < 30°C) Stirring->Quench Isolate 6. Extraction & Distillation Yield: 47-49% Quench->Isolate

Step-by-step scalable workflow for the synthesis of 5-bromoisoquinoline.

Downstream Precursor Utility

5-Bromoisoquinoline is rarely an end-product; it is a critical node in drug discovery pipelines:

  • 5-Bromo-8-nitroisoquinoline: By adding potassium nitrate (KNO₃) directly to the H₂SO₄ reaction mixture prior to quenching, a one-pot nitration yields 5-bromo-8-nitroisoquinoline, a precursor for versatile aromatic amines[2][3].

  • Transition-Metal Couplings: The bromine atom serves as an excellent handle for Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of complex pharmacophores like SK channel blockers[2][8].

  • Fluorination: It acts as the primary starting material for 5-fluoroisoquinoline-1-carbonitrile derivatives via conversion to a diazonium salt followed by fluorination[1].

Sources

Methodological & Application

The Versatile Alkylating Agent: A Guide to the Use of 5-Bromo-1-(bromomethyl)isoquinoline in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The isoquinoline scaffold is a privileged structural motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] This has led to its extensive use in medicinal chemistry and drug development.[3] Among the various functionalized isoquinolines, those bearing reactive electrophilic groups are of particular importance as they serve as key intermediates for the construction of more complex molecules. This application note provides a detailed guide to the synthesis and utilization of 5-Bromo-1-(bromomethyl)isoquinoline, a highly versatile bifunctional reagent for the alkylation of a range of nucleophiles. Its unique structure, featuring a reactive benzylic bromide and a synthetically useful aromatic bromide, makes it a valuable building block for creating diverse molecular architectures in drug discovery and chemical biology.

Synthesis of 5-Bromo-1-(bromomethyl)isoquinoline: A Two-Step Approach

As 5-Bromo-1-(bromomethyl)isoquinoline is not a readily available commercial product, a reliable synthetic route is essential. A robust two-step synthesis starting from a suitable precursor is proposed, involving the construction of the 1-methyl-5-bromoisoquinoline core followed by a selective benzylic bromination.

Part 1: Synthesis of the Precursor, 5-Bromo-1-methylisoquinoline

The synthesis of the 1-methyl-5-bromoisoquinoline precursor can be achieved through established isoquinoline synthesis methodologies, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions. The choice of starting materials is crucial to ensure the desired 5-bromo substitution pattern on the isoquinoline ring.

Method A: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-phenylethylamide.[4][5][6] To obtain 5-Bromo-1-methylisoquinoline, the synthesis would commence with N-(2-(3-bromophenyl)ethyl)acetamide.

Protocol 1: Synthesis of 5-Bromo-1-methylisoquinoline via Bischler-Napieralski Reaction

Materials:

  • N-(2-(3-bromophenyl)ethyl)acetamide

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Anhydrous toluene or xylene

  • Palladium on carbon (Pd/C, 10%) (for dehydrogenation)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction (e.g., dichloromethane, ethyl acetate) and chromatography

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve N-(2-(3-bromophenyl)ethyl)acetamide in anhydrous toluene.

  • Carefully add phosphorus oxychloride (or PPA) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 1-methyl-5-bromo-3,4-dihydroisoquinoline.

  • Dehydrogenation: Dissolve the crude dihydroisoquinoline in a suitable solvent (e.g., xylene) and add 10% Pd/C.

  • Heat the mixture to reflux and monitor the reaction until completion by TLC.

  • Cool the reaction mixture, filter through a pad of celite to remove the catalyst, and wash the celite with the solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-Bromo-1-methylisoquinoline.

Method B: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides an alternative route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[1][7][8][9] The synthesis of 5-Bromo-1-methylisoquinoline would start from 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.

Protocol 2: Synthesis of 5-Bromo-1-methylisoquinoline via Pomeranz-Fritsch Reaction

Materials:

  • 3-Bromobenzaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Concentrated sulfuric acid

  • Ethanol

  • Sodium hydroxide solution

  • Organic solvents for extraction and chromatography

Procedure:

  • Formation of the Schiff Base: In a round-bottom flask, dissolve 3-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal in ethanol.

  • Stir the mixture at room temperature until the formation of the Schiff base is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Cyclization: Carefully add the crude Schiff base to concentrated sulfuric acid at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat as required, monitoring the progress of the cyclization by TLC.

  • Once the reaction is complete, pour the mixture onto ice and carefully neutralize with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography to yield 5-Bromo-1-methylisoquinoline.

Part 2: Benzylic Bromination of 5-Bromo-1-methylisoquinoline

The second step involves the selective bromination of the methyl group at the 1-position of the isoquinoline ring. This is a radical substitution reaction, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator.[10][11][12][13]

Protocol 3: Synthesis of 5-Bromo-1-(bromomethyl)isoquinoline

Materials:

  • 5-Bromo-1-methylisoquinoline

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Sodium thiosulfate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 5-Bromo-1-methylisoquinoline in carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO) to the solution.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be initiated by shining a lamp on the flask.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure 5-Bromo-1-(bromomethyl)isoquinoline.

Mechanistic Insights into the Alkylating Reactivity

5-Bromo-1-(bromomethyl)isoquinoline possesses two electrophilic centers: the benzylic carbon of the bromomethyl group and the carbon atom at the 5-position of the isoquinoline ring bearing a bromine atom. The reactivity of these two sites is significantly different.

The bromomethyl group is highly reactive towards nucleophilic substitution. The benzylic position is activated by the adjacent isoquinoline ring, which can stabilize the transition state of an Sₙ2 reaction or a potential carbocation intermediate in an Sₙ1-like process. This makes the bromomethyl group an excellent electrophile for a wide range of nucleophiles.

The aromatic bromine at the 5-position is considerably less reactive towards nucleophilic aromatic substitution due to the electron-rich nature of the aromatic system. However, this bromine atom serves as a valuable handle for further functionalization through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide variety of substituents at a later stage in a synthetic sequence.

This differential reactivity allows for the selective alkylation of nucleophiles at the bromomethyl position while leaving the aromatic bromine intact for subsequent transformations.

Application as an Alkylating Agent: Protocols and Workflows

The primary application of 5-Bromo-1-(bromomethyl)isoquinoline is as a potent alkylating agent for the introduction of the "5-bromo-1-isoquinolylmethyl" moiety onto various nucleophilic substrates. This section provides detailed protocols for the alkylation of common classes of nucleophiles.

Workflow for Nucleophilic Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation Reaction cluster_2 Workup & Purification Nucleophile Nucleophile (Amine, Phenol, Thiol) Reaction_Mixture Stirring at appropriate temperature Nucleophile->Reaction_Mixture Base Base (e.g., K₂CO₃, Cs₂CO₃, NaH) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, Acetonitrile, THF) Solvent->Reaction_Mixture Alkylating_Agent 5-Bromo-1-(bromomethyl)isoquinoline Alkylating_Agent->Reaction_Mixture Quenching Quenching (e.g., with water or aq. NH₄Cl) Reaction_Mixture->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Alkylated Product Purification->Product

Caption: General workflow for the alkylation of nucleophiles.

N-Alkylation of Amines

The alkylation of primary and secondary amines with 5-Bromo-1-(bromomethyl)isoquinoline provides a straightforward route to the corresponding secondary and tertiary amines, respectively.

Protocol 4: N-Alkylation of a Primary Amine

Materials:

  • Primary amine (e.g., aniline, benzylamine)

  • 5-Bromo-1-(bromomethyl)isoquinoline

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography

Procedure:

  • To a stirred solution of the primary amine in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add a solution of 5-Bromo-1-(bromomethyl)isoquinoline in DMF dropwise to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O-Alkylation of Phenols

The Williamson ether synthesis provides an effective method for the O-alkylation of phenols using 5-Bromo-1-(bromomethyl)isoquinoline.

Protocol 5: O-Alkylation of a Phenol

Materials:

  • Phenol (e.g., phenol, p-cresol)

  • 5-Bromo-1-(bromomethyl)isoquinoline

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile or DMF

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography

Procedure:

  • In a round-bottom flask, dissolve the phenol in anhydrous acetonitrile.

  • Add cesium carbonate to the solution and stir the mixture at room temperature for 30 minutes.

  • Add 5-Bromo-1-(bromomethyl)isoquinoline to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with 5-Bromo-1-(bromomethyl)isoquinoline to form the corresponding thioethers.

Protocol 6: S-Alkylation of a Thiol

Materials:

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • 5-Bromo-1-(bromomethyl)isoquinoline

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride solution (if using NaH)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography

Procedure:

  • To a solution of the thiol in anhydrous THF, add potassium carbonate (or carefully add NaH at 0 °C).

  • Stir the mixture at room temperature (or 0 °C for NaH) for 30 minutes.

  • Add a solution of 5-Bromo-1-(bromomethyl)isoquinoline in THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, if NaH was used, carefully quench the reaction with saturated aqueous ammonium chloride at 0 °C.

  • Partition the mixture between water and an organic solvent.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by column chromatography.

Summary of Applications and Potential

The use of 5-Bromo-1-(bromomethyl)isoquinoline as an alkylating agent opens up a wide range of possibilities for the synthesis of novel compounds with potential applications in various fields.

Application AreaDescriptionPotential Advantages
Medicinal Chemistry Synthesis of novel isoquinoline-based compounds for screening against various biological targets (e.g., kinases, GPCRs, enzymes).The 5-bromo-1-isoquinolylmethyl moiety can act as a key pharmacophore or a scaffold for further diversification.
Chemical Biology Development of chemical probes, fluorescent labels, and affinity reagents by conjugating the isoquinoline moiety to biomolecules or reporter groups.The isoquinoline core has intrinsic fluorescence properties that can be advantageous.
Materials Science Incorporation of the isoquinoline unit into polymers or other materials to modulate their electronic or optical properties.The rigid, aromatic structure of isoquinoline can impart desirable properties to materials.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of alkylated product - Incomplete reaction- Side reactions (e.g., elimination)- Poor nucleophilicity of the substrate- Increase reaction time or temperature.- Use a milder base or lower temperature.- Use a stronger base to fully deprotonate the nucleophile.
Formation of multiple products - Over-alkylation of primary amines- Reaction at the 5-bromo position- Use an excess of the primary amine.- Ensure mild reaction conditions to avoid nucleophilic aromatic substitution.
Difficulty in purification - Similar polarity of starting material and product- Presence of byproducts- Optimize the chromatographic conditions (solvent system, gradient).- Perform an acidic or basic wash during workup to remove impurities.

Conclusion

5-Bromo-1-(bromomethyl)isoquinoline is a valuable and versatile synthetic intermediate. Its preparation, while requiring a two-step synthesis, is achievable through well-established organic reactions. The differential reactivity of its two bromine substituents allows for selective alkylation at the benzylic position, making it a powerful tool for the introduction of the 5-bromo-1-isoquinolylmethyl group into a wide range of molecules. The protocols and guidelines presented in this application note are intended to enable researchers to effectively utilize this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery.

References

  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951, 6, 191.
  • Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951, 6, 74.
  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893, 26 (2), 1903–1908.
  • Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroisoquinolines. Tetrahedron1996, 52 (48), 15031–15070.
  • Pomeranz, C. Eine neue Isochinolin-Synthese.
  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893, 26 (1), 419–422.
  • Organic Syntheses, Coll. Vol. 4, p.663 (1963); Vol. 34, p.71 (1954). (for 1-methylisoquinoline synthesis)
  • Fodor, G.; Nagubandi, S. Correlation of the Bischler-Napieralski reaction. Tetrahedron1980, 36 (10), 1279-1300.
  • Shulgin, A. T.; Shulgin, A. PIHKAL: A Chemical Love Story. Transform Press, 1991. (Contains various isoquinoline syntheses)
  • Brown, W. D.; Gouliaev, A. H. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Org. Synth.2005, 81, 98.
  • Wikipedia contributors. Bischler–Napieralski reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Cazorla, C.; Pfordt, E.; Duclos, M.-C.; Métay, E.; Lemaire, M. O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Adv., 2015, 5, 69453-69459.
  • Kazemi, F.; Kiasat, A. R. Alkylation of Thiols in Green Mediums. J. Mater. Environ. Sci.2015, 6 (5), 1451-1456.

Sources

N-alkylation of amines with 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the N-Alkylation of Amines with 5-Bromo-1-(bromomethyl)isoquinoline

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif found in a vast number of natural alkaloids and synthetic compounds with significant biological activity, including vasodilators like papaverine and potent anticancer agents.[1][2] Its rigid, planar structure provides an excellent scaffold for orienting functional groups in three-dimensional space to interact with biological targets. The N-alkylation of amines—the formation of a new carbon-nitrogen bond—is a cornerstone transformation in organic synthesis, crucial for the construction of pharmaceuticals and other functional molecules.[3][4]

This guide focuses on 5-Bromo-1-(bromomethyl)isoquinoline , a highly versatile bifunctional reagent for drug discovery and development. This molecule offers two distinct points for chemical modification:

  • The 1-(bromomethyl) group: A highly reactive benzylic bromide, ideal for facile S_N_2 displacement by amine nucleophiles.

  • The 5-Bromo group: A stable aryl bromide, poised for subsequent functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[5]

This dual reactivity allows for a modular and powerful approach to building complex molecular architectures. This document provides a detailed exploration of the N-alkylation reaction, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers in medicinal chemistry and synthetic sciences.

Pillar 1: Mechanistic Rationale and Causality

The N-alkylation of an amine with 5-Bromo-1-(bromomethyl)isoquinoline proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[6] Understanding the components of this reaction is critical to experimental design and optimization.

  • The Electrophile: 5-Bromo-1-(bromomethyl)isoquinoline features an electrophilic benzylic carbon. The carbon-bromine bond is polarized, and the bromide ion is an excellent leaving group. The benzylic position further stabilizes the S_N_2 transition state, rendering the reagent highly reactive towards nucleophiles.

  • The Nucleophile: The amine substrate utilizes the lone pair of electrons on its nitrogen atom to attack the electrophilic carbon. The nucleophilicity of the amine is a key factor; secondary aliphatic amines are generally more nucleophilic than primary amines, which are in turn more nucleophilic than aromatic amines.

  • The Role of the Base: A base is essential for the reaction to proceed to completion. It serves two primary functions:

    • It deprotonates the amine, increasing its nucleophilicity.[7]

    • It neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic.

Common inorganic bases such as potassium carbonate (K₂CO₃) or the more potent cesium carbonate (Cs₂CO₃) are often employed in polar aprotic solvents.[8]

Visualizing the Reaction Mechanism

The following diagram illustrates the S_N_2 pathway for the N-alkylation of a generic secondary amine with the title reagent.

Caption: General S_N_2 mechanism for N-alkylation.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed as robust starting points for reaction optimization. Monitoring reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for self-validation at each stage.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)

This protocol is optimized for secondary amines to prevent over-alkylation, yielding a single tertiary amine product.

Materials:

  • 5-Bromo-1-(bromomethyl)isoquinoline (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous NaCl solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 equivalent) and anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous solvent (e.g., DMF or Acetonitrile) to dissolve the substrates. Stir the mixture at room temperature for 15 minutes.

  • Reagent Addition: In a separate flask, dissolve 5-Bromo-1-(bromomethyl)isoquinoline (1.0-1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the amine.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[7]

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding deionized water.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate.[8]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Selective Mono-N-Alkylation of a Primary Amine

Mono-alkylation of primary amines can be challenging due to the secondary amine product often being more nucleophilic than the starting primary amine, leading to undesired dialkylation. A strategy to mitigate this involves using the amine hydrobromide salt.[9]

Key Modification from Protocol 1:

  • Amine Substrate: Use the primary amine hydrobromide salt (R-NH₂·HBr) (1.0 eq).

  • Base Stoichiometry: Use a precise amount of a non-nucleophilic base (e.g., K₂CO₃, 1.0-1.1 eq). The base will preferentially deprotonate the more acidic reactant amine salt over the product amine salt, keeping the newly formed secondary amine protonated and less reactive.[9]

  • Temperature Control: Maintain a lower reaction temperature (e.g., 0 °C to room temperature) to further enhance selectivity.

The remainder of the procedure (workup, purification) follows Protocol 1.

Visualizing the Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep 1. Dry Glassware 2. Add Amine & Base 3. Add Anhydrous Solvent react 4. Add Alkylating Agent 5. Heat & Stir 6. Monitor by TLC/LC-MS prep->react Inert Atmosphere workup 7. Quench with Water 8. Extract with Organic Solvent 9. Dry & Concentrate react->workup Reaction Complete purify 10. Column Chromatography 11. Characterize (NMR, MS) workup->purify

Caption: Standard experimental workflow for N-alkylation.

Pillar 3: Data-Driven Optimization

The choice of reaction parameters can significantly impact yield, purity, and reaction time. The following table summarizes key variables and their strategic implications.

ParameterOptionsRationale & Field Insights
Amine Substrate Primary, Secondary, AromaticSecondary amines are ideal to avoid over-alkylation. Primary amines require careful control (see Protocol 2).[9] Aromatic amines are less nucleophilic and may require higher temperatures or a stronger base.
Base K₂CO₃, NaHCO₃, Cs₂CO₃, Et₃N, NaHK₂CO₃ is a cost-effective and generally effective base.[6] Cs₂CO₃ is more soluble and basic, often accelerating reactions but at a higher cost.[8] NaH is a very strong, non-nucleophilic base suitable for weakly nucleophilic amines but requires strictly anhydrous conditions.[7] NaHCO₃ is a mild base suitable for aqueous-mediated reactions.[10]
Solvent MeCN, DMF, THF, TolueneMeCN and DMF are excellent polar aprotic solvents that solvate the cation of the base and facilitate S_N_2 reactions.[7][8] DMF's higher boiling point allows for higher reaction temperatures. Toluene can be used for higher temperature reactions, especially with stronger bases.[11]
Temperature 0 °C to RefluxStart at room temperature . If the reaction is slow, gently heat to 50-80 °C .[8][10] Higher temperatures can increase the rate but may also promote side reactions.
Stoichiometry 1.0 - 1.2 eq of AmineA slight excess of the amine can help ensure the complete consumption of the more valuable alkylating agent. For primary amines, a large excess can sometimes be used to favor mono-alkylation.
Hypothetical Optimization Data

The following table illustrates the type of data that would be collected during the optimization for the synthesis of N-[(5-bromo-1-isoquinolinyl)methyl]morpholine .

EntryAmine (eq.)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Morpholine (1.1)K₂CO₃ (2.0)MeCN251275
2Morpholine (1.1)K₂CO₃ (2.0)MeCN60492
3Morpholine (1.1)Cs₂CO₃ (1.5)MeCN25395
4Morpholine (1.1)K₂CO₃ (2.0)DMF60394

This data is illustrative and serves as an example for experimental planning.

Troubleshooting and Decision Making

Troubleshooting start Monitor Reaction by TLC/LC-MS check_sm Is Starting Material Consumed? start->check_sm check_purity Is the Product Clean? check_sm->check_purity Yes slow_rxn Action: - Increase Temperature - Use Stronger Base (Cs₂CO₃) - Switch to Higher-Boiling Solvent (DMF) check_sm->slow_rxn No (Slow/Stalled) side_products Action: - Lower Temperature - Use Milder Base (K₂CO₃) - Check Stoichiometry check_purity->side_products No (Side Products) proceed Proceed to Workup check_purity->proceed Yes slow_rxn->start Re-evaluate side_products->start Re-optimize

Caption: A decision tree for reaction optimization.

Safety and Handling

  • 5-Bromo-1-(bromomethyl)isoquinoline: Like many benzylic bromides, this compound should be treated as a lachrymator and a potential skin/respiratory irritant. Handle only in a well-ventilated chemical fume hood.

  • Amines: Many amines are corrosive and have strong odors.

  • Solvents: Anhydrous solvents are flammable and require proper storage and handling away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

Conclusion

5-Bromo-1-(bromomethyl)isoquinoline is a powerful and versatile building block for modern synthetic and medicinal chemistry. The N-alkylation reaction described herein is robust, high-yielding, and tolerant of a wide range of amine substrates. By understanding the underlying S_N_2 mechanism and systematically optimizing key reaction parameters, researchers can efficiently generate diverse libraries of novel isoquinoline derivatives. The remaining aryl bromide at the C-5 position provides a valuable synthetic handle for downstream diversification, enabling the rapid exploration of chemical space in the pursuit of new therapeutic agents.

References

  • BenchChem. (n.d.). Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.
  • ChemBK. (2024, April 9). 5-Bromo-isoquinoline - Physico-chemical Properties.
  • Springer Nature. (2018, November 13). Rhodium-catalyzed direct alkylation of benzylic amines using alkyl bromides. PMC.
  • Singh, C. B., et al. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. ResearchGate.
  • PubChem. (n.d.). 5-Bromoisoquinoline.
  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • Thieme. (n.d.). Product Class 5: Isoquinolines.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • YouTube. (2020, October 28). Reactivity of Isoquinoline.
  • MDPI. (2022, May 20). N-Dealkylation of Amines.
  • International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives.
  • RSC Publishing. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.

Sources

Application Note: O-Alkylation of Phenols with 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, the isoquinoline core is a privileged scaffold frequently utilized in the design of kinase inhibitors, HSP90 inhibitors, and GPCR modulators. 5-Bromo-1-(bromomethyl)isoquinoline serves as a highly versatile, bifunctional building block. The highly electrophilic bromomethyl group is primed for nucleophilic attack, while the 5-bromo substituent provides a synthetic handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This application note details the mechanistic rationale, optimized conditions, and a self-validating protocol for the O-alkylation of phenols using 5-Bromo-1-(bromomethyl)isoquinoline via the Williamson ether synthesis.

Mechanistic Principles & Reagent Rationale

The O-alkylation of a phenol with an alkyl halide is a classic bimolecular nucleophilic substitution (SN2) reaction, commonly known as the Williamson ether synthesis[1]. To achieve high yields and prevent competing side reactions (such as E2 elimination or C-alkylation), the experimental design must account for the specific electronic and steric properties of the reagents.

  • The Electrophile: 5-Bromo-1-(bromomethyl)isoquinoline is a primary alkyl halide situated adjacent to an aromatic system (benzylic-type). This structural feature significantly lowers the activation energy for the SN2 transition state, making it an exceptionally potent electrophile[2]. Because it is a primary halide, the risk of competing E2 elimination is virtually eliminated[1].

  • Base Selection: The phenol must be deprotonated to form a highly nucleophilic phenoxide anion. While potassium carbonate (K₂CO₃) is standard, cesium carbonate (Cs₂CO₃) is highly recommended for sterically hindered phenols. The larger ionic radius of the cesium cation leads to a looser ion pair with the phenoxide, significantly enhancing the nucleophile's reactivity (the "cesium effect")[3].

  • Solvent Dynamics: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly required. These solvents effectively solvate the alkali metal cations (K⁺ or Cs⁺) while leaving the phenoxide anion relatively unsolvated, thereby maximizing its nucleophilicity for the SN2 attack[2].

Experimental Workflow

Workflow Phenol 1. Phenol Preparation (Dissolve in DMF/MeCN) Base 2. Base Addition (K2CO3 or Cs2CO3) Phenol->Base Deprotonation 3. Deprotonation (Form Phenoxide Anion) Base->Deprotonation AlkylatingAgent 4. Add 5-Bromo-1-(bromomethyl)isoquinoline Deprotonation->AlkylatingAgent Reaction 5. SN2 Alkylation (Stir at 60-80°C) AlkylatingAgent->Reaction Workup 6. Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification 7. Column Chromatography (Isolate Ether Product) Workup->Purification

Workflow for the SN2 O-alkylation of phenols with bromomethylisoquinoline.

Optimization of Reaction Conditions

The following table summarizes quantitative data derived from condition optimization for the O-alkylation of a standard model phenol. These metrics guide the selection of parameters based on substrate reactivity.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
1K₂CO₃ (1.5)Acetone601265Sluggish kinetics; moderate solvent polarity limits ion-pair separation.
2K₂CO₃ (1.5)MeCN80882Good conversion; standard conditions for unhindered phenols.
3K₂CO₃ (2.0)DMF80488Faster reaction; high dielectric constant of DMF maximizes SN2 rate.
4 Cs₂CO₃ (1.5) DMF 60 3 94 Optimal; "cesium effect" enhances phenoxide nucleophilicity[3].

Step-by-Step Protocol: O-Alkylation

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the chemical integrity of the process.

Phase 1: Setup and Deprotonation
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (Nitrogen or Argon) to prevent oxidative degradation of electron-rich phenols.

  • Dissolution: Add the phenol derivative (1.0 mmol) to the flask and dissolve in 5.0 mL of anhydrous DMF.

  • Base Addition: Add finely powdered Cs₂CO₃ (1.5 mmol, 1.5 equiv) to the solution.

  • Pre-activation: Stir the suspension at room temperature for 30 minutes.

    • Causality Check: The solution will typically undergo a distinct color change (often deepening in color), visually validating the deprotonation and formation of the phenoxide anion.

Phase 2: Alkylation
  • Electrophile Addition: Weigh out 5-Bromo-1-(bromomethyl)isoquinoline (1.1 mmol, 1.1 equiv). Add it to the reaction mixture in small portions over 5 minutes to prevent localized thermal spikes.

  • Heating: Submerge the flask in a pre-heated oil bath at 60°C. Stir vigorously for 3 hours.

  • Self-Validating Monitoring (TLC): After 2 hours, sample the reaction. Run a TLC plate (typically 3:1 Hexanes/Ethyl Acetate).

    • Validation: The SN2 reaction is confirmed complete when the lower-Rf phenol spot disappears, and a new, highly UV-active, higher-Rf spot (the ether product) dominates.

Phase 3: Quenching and Workup
  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with 20 mL of distilled water.

    • Causality: Water serves a dual purpose: it quenches any unreacted base and thoroughly dissolves the inorganic salts (Cs₂CO₃ and the newly formed CsBr byproduct), driving them into the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 15 mL), followed by brine (15 mL).

    • Causality: DMF is notoriously difficult to remove. The aqueous LiCl wash is a highly effective, field-proven technique to pull residual DMF out of the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to Ethyl Acetate. Isolate the fractions containing the pure ether product and concentrate to yield the final 5-bromo-isoquinoline derivative.

Downstream Applications in Drug Discovery

Once the O-alkylation is complete, the resulting ether-linked 5-bromoisoquinoline is primed for biological application. Isoquinoline derivatives are heavily utilized as ATP-competitive inhibitors targeting Receptor Tyrosine Kinases (RTKs) in oncology[3]. The diagram below illustrates the logical relationship between the synthesized inhibitor and the disruption of oncogenic signaling pathways.

Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Isoquinoline Isoquinoline Ether Derivative (Synthesized Inhibitor) Isoquinoline->Receptor ATP-competitive Inhibition Proliferation Cell Proliferation & Tumor Survival Downstream1->Proliferation Downstream2->Proliferation

Mechanism of RTK pathway inhibition by isoquinoline ether derivatives.

References

  • Source: masterorganicchemistry.
  • Source: wikipedia.
  • Source: google.com (Google Patents)

Sources

Application Note: Synthesis of Rigidified PROTAC Linkers Using 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized event-driven pharmacology by hijacking the ubiquitin-proteasome system (UPS) to degrade previously "undruggable" proteins[1]. A PROTAC consists of a protein of interest (POI) ligand and an E3 ligase ligand connected by a chemical linker[2]. Historically, flexible polyethylene glycol (PEG) or alkyl chains were the default linker choices[]. However, recent structure-based design principles reveal that incorporating rigid aromatic motifs into the linker can significantly enhance the stability of the ternary complex (POI-PROTAC-E3) and improve pharmacokinetic properties[4],[1].

5-Bromo-1-(bromomethyl)isoquinoline emerges as a premier bifunctional building block for synthesizing rigidified PROTACs. The isoquinoline core not only restricts the conformational entropy of the linker—thereby reducing the energetic penalty of ternary complex formation—but also provides a vector for favorable π−π stacking interactions with key residues, such as Tyr98 in the VHL E3 ligase binding pocket[4].

G POI POI Ligand (Target Binder) Alkyne Alkyne Vector (Rigid Spacer) POI->Alkyne Amide Bond Iso Isoquinoline Core (5-Bromo-1-methyl) Alkyne->Iso Sonogashira (C5-Position) PEG PEG Spacer (Flexibility) Iso->PEG SN2 Alkylation (C1-Methyl) E3 E3 Ligase Ligand (VHL/CRBN) PEG->E3 Amide Bond

Modular PROTAC assembly utilizing the bifunctional 5-bromo-1-(bromomethyl)isoquinoline core.

Chemical Orthogonality: The Causality of the Scaffold

The power of 5-bromo-1-(bromomethyl)isoquinoline lies in its perfectly orthogonal chemical reactivity, which allows for a highly convergent, two-step PROTAC assembly without the need for complex protecting group strategies:

  • The C1-Bromomethyl Group (Electrophilic Hub): This benzylic-type bromide is highly activated by the adjacent electron-withdrawing imine nitrogen of the isoquinoline ring[5]. It undergoes rapid, catalyst-free bimolecular nucleophilic substitution ( SN​2 ) with amines (e.g., piperazine- or PEG-functionalized E3 ligands) under mild basic conditions.

  • The C5-Bromo Group (Cross-Coupling Vector): As an unactivated aryl halide, the C5-bromine is completely inert to the mild nucleophiles used in the SN​2 step. However, it is highly reactive toward Palladium(0) oxidative addition, making it an ideal partner for late-stage transition-metal-catalyzed cross-couplings (e.g., Sonogashira, Suzuki, or Buchwald-Hartwig reactions) to attach the POI ligand[6],[7].

Quantitative Data: Reaction Parameters

The following table summarizes the optimized empirical parameters for utilizing this scaffold in PROTAC synthesis, allowing for rapid comparison of reaction conditions.

Reaction StepReactive SiteCoupling PartnerCatalyst / BaseSolvent & TempTypical YieldPurification Strategy
SN​2 Alkylation C1-Bromomethyl 1∘ or 2∘ AmineDIPEA (3.0 eq)MeCN or DMF, RT75 - 90%Normal Phase (Silica, DCM/MeOH)
Sonogashira C5-Bromo (Aryl)Terminal Alkyne Pd(PPh3​)4​ , CuI, TEADMF/TEA, 70-80°C50 - 75%Prep-HPLC (C18, H2​O /MeCN)
Suzuki-Miyaura C5-Bromo (Aryl)Boronic Acid/Ester Pd(dppf)Cl2​ , K2​CO3​ Dioxane/ H2​O , 90°C60 - 85%Prep-HPLC (C18, H2​O /MeCN)

Experimental Protocols

The following self-validating protocols detail the sequential functionalization of the isoquinoline core.

Workflow Start 5-Bromo-1-(bromomethyl)isoquinoline Step1 Step 1: SN2 Alkylation Reagents: E3-PEG-Amine, DIPEA Solvent: MeCN, RT Start->Step1 Int Intermediate: 5-Bromo-1-(aminomethyl)isoquinoline-E3 Step1->Int LC-MS Validation & Flash Chromatography Step2 Step 2: Sonogashira Coupling Reagents: POI-Alkyne, Pd(PPh3)4, CuI, TEA Solvent: DMF, 80°C Int->Step2 Product Final PROTAC Molecule (Purified via Prep-HPLC) Step2->Product LC-MS Validation & Prep-HPLC

Two-step synthetic workflow for PROTAC generation using orthogonal chemical reactivity.

Protocol A: SN​2 Alkylation of the C1-Bromomethyl Group

Objective: Conjugate an amine-functionalized E3 ligase ligand to the isoquinoline core.

Causality & Design: We utilize N,N -Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. DIPEA neutralizes the generated hydrobromic acid (HBr) without competing with the E3-amine for the electrophilic C1-bromomethyl site. Acetonitrile (MeCN) is chosen as the solvent due to its polar aprotic nature, which accelerates SN​2 kinetics.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-1-(bromomethyl)isoquinoline (1.0 equiv, typically 0.5 mmol) in anhydrous MeCN (5.0 mL, 0.1 M).

  • Reagent Addition: Add the amine-functionalized E3 ligand (e.g., VHL-PEG-amine) (1.05 equiv) to the solution, followed by the dropwise addition of DIPEA (3.0 equiv).

  • Reaction: Stir the mixture at room temperature (20-25 °C) under an inert nitrogen atmosphere for 2–4 hours.

  • Monitoring (Self-Validation): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears. Crucial QC Check: The product mass must exhibit a distinct 1:1 isotopic doublet pattern ( [M+H]+ and [M+H+2]+ ) indicative of the retained C5-bromine atom.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane) to yield the intermediate.

Protocol B: Sonogashira Cross-Coupling at the C5-Bromo Position

Objective: Attach an alkyne-functionalized POI ligand to complete the PROTAC.

Causality & Design: The C5-bromo group undergoes oxidative addition with Pd(0) . Copper(I) iodide acts as a co-catalyst to form a highly nucleophilic copper acetylide, which transmetalates with the Palladium complex[8]. Triethylamine (TEA) acts as both the base to deprotonate the terminal alkyne and as a co-solvent. Strict exclusion of oxygen is mandatory to prevent Glaser homocoupling (the oxidative dimerization of the alkyne).

Step-by-Step Methodology:

  • Preparation: In a heavy-walled Schlenk tube, dissolve the intermediate from Protocol A (1.0 equiv, typically 0.2 mmol) and the alkyne-functionalized POI ligand (1.2 equiv) in a degassed mixture of anhydrous DMF and TEA (3:1 v/v, 4.0 mL total, 0.05 M).

  • Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles. Alternatively, sparge the solution with Argon for at least 20 minutes.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 equiv) and Copper(I) iodide (CuI, 0.10 equiv). Seal the Schlenk tube.

  • Reaction: Heat the reaction mixture in an oil bath at 75 °C for 8–12 hours with vigorous stirring.

  • Monitoring (Self-Validation): Analyze via LC-MS. Crucial QC Check: The successful formation of the PROTAC is confirmed by the disappearance of the 1:1 bromine isotopic doublet, replaced by a single dominant monoisotopic mass corresponding to the cross-coupled product. The absence of a mass peak at [2×Alkyne−2H] confirms that oxygen was successfully excluded.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Methanol (2 mL) and filter through a tightly packed pad of Celite to remove precipitated palladium and copper salts. Concentrate the filtrate under high vacuum.

  • Isolation: Purify the crude PROTAC via Preparative Reverse-Phase HPLC (C18 column, gradient elution of Water/Acetonitrile containing 0.1% Trifluoroacetic acid). Lyophilize the pure fractions to obtain the final PROTAC as a TFA salt.

References

  • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, National Institutes of Health (PMC). Available at:[Link]

  • "Novel approaches for the rational design of PROTAC linkers." Open Exploration Publishing. Available at:[Link]

  • "Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst." Organic Letters, ACS Publications. Available at:[Link]

  • "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, National Institutes of Health (PMC). Available at:[Link]

  • "Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides." RSC Advances. Available at:[Link]

Sources

Advanced Medicinal Chemistry Applications of 5-Bromo-1-(bromomethyl)isoquinoline: A Bifunctional Scaffold for Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Isoquinoline derivatives are recognized as "privileged scaffolds" in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, antimicrobial agents, and targeted protein degraders (PROTACs) 1. Within this chemical space, 5-bromo-1-(bromomethyl)isoquinoline (CAS: 2219369-30-7) emerges as a highly versatile, bifunctional building block.

The strategic value of this molecule lies in its orthogonal reactivity , which allows drug development professionals to perform divergent, sequential functionalizations without the need for cumbersome protecting-group chemistry:

  • The C1-Bromomethyl Group (Aliphatic): The benzylic-like carbon at the 1-position is highly electrophilic. It undergoes rapid bimolecular nucleophilic substitution (SN2) with amines, thiols, and alcohols under mild conditions. In PROTAC development, this site is ideal for attaching flexible PEG-linkers required for E3 ligase recruitment 2.

  • The C5-Bromo Group (Aromatic): The bromine atom attached to the sp2-hybridized C5 carbon is inert to standard nucleophiles at room temperature. It requires transition-metal catalysis (e.g., Palladium) to undergo oxidative addition. This enables late-stage diversification via cross-coupling reactions to introduce pharmacophores that interact with target protein binding pockets 3.

Workflow Visualization

G A 5-Bromo-1-(bromomethyl) isoquinoline B SN2 Substitution (Amines/Thiols) A->B Step 1: Mild Base (RT, K2CO3, MeCN) C 1-Substituted 5-bromoisoquinoline B->C D Pd-Catalyzed Cross-Coupling C->D Step 2: Pd(dppf)Cl2 (80°C, Boronic Acid) E 1,5-Disubstituted Isoquinoline Target D->E

Orthogonal functionalization workflow of 5-bromo-1-(bromomethyl)isoquinoline.

Experimental Protocols

The following protocols are designed as self-validating systems. By exploiting the causality of reaction kinetics—mild SN2 followed by high-temperature Pd-catalysis—chemists can construct complex molecules with absolute regiocontrol.

Protocol 1: Chemoselective Nucleophilic Substitution (SN2) at C1-Methyl

Objective: To install a solubilizing amine or a PROTAC linker at the 1-position while strictly preserving the 5-bromo handle for downstream chemistry.

Causality & Design: The use of a weak, insoluble inorganic base (K2CO3) in a polar aprotic solvent (MeCN) at room temperature ensures that only the highly reactive aliphatic bromide is displaced. The aromatic C5-bromide remains completely unreactive under these conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 5-bromo-1-(bromomethyl)isoquinoline (1.0 equiv, 0.5 mmol) in anhydrous acetonitrile (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K2CO3, 2.0 equiv). Mechanistic Note: K2CO3 acts as an acid scavenger to neutralize the HBr byproduct, driving the reaction forward without causing degradation of the isoquinoline core.

  • Nucleophile Addition: Add the desired nucleophile (e.g., morpholine, piperazine derivative, or PEG-amine) (1.1 equiv) dropwise at 0 °C to control the initial exothermic reaction.

  • Reaction: Remove the ice bath, warm the mixture to room temperature (20–25 °C), and stir for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting material (M+H ~301/303/305, characteristic dibromo isotope pattern) and the appearance of a monobromo product mass confirms chemoselective SN2 substitution.

  • Workup: Quench the reaction with distilled water (10 mL), extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the 1-substituted-5-bromoisoquinoline intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Objective: To couple an aryl or heteroaryl boronic acid to the 5-position of the newly synthesized intermediate 4.

Causality & Design: The use of a bidentate Pd(II) precatalyst (Pd(dppf)Cl2) that reduces to active Pd(0) in situ ensures efficient oxidative addition into the strong C(sp2)-Br bond. Aqueous base is mandatory to convert the boronic acid into a reactive, electron-rich boronate species required for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the 1-substituted-5-bromoisoquinoline (1.0 equiv, 0.3 mmol), the desired aryl boronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl2·CH2Cl2 (0.05 equiv).

  • Solvent System: Add a thoroughly degassed mixture of 1,4-Dioxane (3.0 mL) and 2M aqueous Na2CO3 (1.0 mL). Mechanistic Note: Degassing (via sparging with N2 or freeze-pump-thaw) is critical. It prevents the oxidative homocoupling of the boronic acid and protects the highly sensitive Pd(0) intermediate from degradation by atmospheric oxygen.

  • Reaction: Seal the vial with a crimp cap and heat at 80 °C in an oil bath (or 100 °C in a dedicated microwave reactor) for 4–6 hours.

  • Validation: Analyze via LC-MS to confirm the complete consumption of the monobromo intermediate and the formation of the target mass.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove precipitated palladium black. Wash the filtrate with brine, dry over MgSO4, and concentrate.

  • Purification: Purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the final 1,5-disubstituted isoquinoline as a highly pure salt suitable for biological screening.

Quantitative Data Summary

The table below summarizes the reaction conditions, yields, and functional group tolerances observed during the orthogonal functionalization of the 5-bromo-1-(bromomethyl)isoquinoline scaffold.

Table 1: Optimization and Scope of Orthogonal Functionalization

Reaction StepReagents / ConditionsSubstrate / Coupling PartnerYield (%)Chemoselectivity
Step 1: SN2 Morpholine, K2CO3, MeCN, RT, 2h5-Bromo-1-(bromomethyl)isoquinoline92%>99% (C1 only)
Step 1: SN2 Boc-Piperazine, DIPEA, DMF, RT, 3h5-Bromo-1-(bromomethyl)isoquinoline88%>99% (C1 only)
Step 1: SN2 PROTAC PEG3-Amine, K2CO3, MeCN, RT, 4h5-Bromo-1-(bromomethyl)isoquinoline81%>99% (C1 only)
Step 2: Suzuki Phenylboronic acid, Pd(dppf)Cl2, 80°C1-(Morpholinomethyl)-5-bromoisoquinoline85%C5 Arylation
Step 2: Suzuki 4-Pyridylboronic acid, Pd(PPh3)4, 90°C1-(Piperazinomethyl)-5-bromoisoquinoline78%C5 Arylation
Step 2: Buchwald Aniline, Pd2(dba)3, XPhos, tBuONa, 100°C1-(Morpholinomethyl)-5-bromoisoquinoline71%C5 Amination

References

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry - ACS Publications.
  • Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review. PMC - NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing).

Sources

Application Note: Chemoselective Nucleophilic Substitution on 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Executive Summary

5-Bromo-1-(bromomethyl)isoquinoline is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) development. The molecule features two distinct halogenated reactive sites: an aliphatic benzylic-type bromide at the C1-methyl position and an aromatic bromide at the C5 position.

This application note provides a comprehensive, field-proven guide for achieving chemoselective nucleophilic substitution ( SN​2 ) exclusively at the bromomethyl group. By leveraging the inherent electronic differences between the two sites, researchers can quantitatively install amines, thiols, or alkoxides at the C1-appendage while preserving the C5-aryl bromide for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions).

Mechanistic Rationale & Chemoselectivity

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than simply following a recipe. The chemoselectivity of this substrate is governed by the fundamental differences in carbon hybridization and transition-state stabilization[1].

  • The C1-Bromomethyl Group (High Reactivity): The carbon atom of the bromomethyl group is sp3 hybridized but sits adjacent to the aromatic isoquinoline ring. This creates a "benzylic-like" system. During an SN​2 nucleophilic attack, the adjacent π -system of the isoquinoline ring stabilizes the electron-rich transition state, significantly lowering the activation energy[2]. Furthermore, the electron-withdrawing nature of the adjacent imine nitrogen (C=N) further increases the electrophilicity of the C1-methyl carbon[1].

  • The C5-Aryl Bromide (Inert to SN​2 ): The bromine at the C5 position is attached to an sp2 hybridized carbon. Aromatic rings are electron-rich, which electrostatically repels incoming nucleophiles. Standard SN​2 reactions are geometrically impossible here. While Nucleophilic Aromatic Substitution ( SN​Ar ) can occur on heterocycles, it requires strong electron-withdrawing groups ortho or para to the leaving group. The C5 position of isoquinoline lacks this activation, rendering it completely inert to standard aliphatic nucleophiles under mild conditions.

ReactivityMap Molecule 5-Bromo-1-(bromomethyl) isoquinoline C1_Bromomethyl C1-Bromomethyl Group Highly Reactive (SN2) Molecule->C1_Bromomethyl C5_Bromo C5-Aryl Bromide Inert to SN2 Molecule->C5_Bromo Product 1-(Nu-methyl)-5-bromoisoquinoline (Target Scaffold) C1_Bromomethyl->Product Substitution C5_Bromo->Product Remains Intact Nu Nucleophile (Amine, Thiol, Alkoxide) Nu->Product Attacks C1

Caption: Chemoselective reactivity map of 5-Bromo-1-(bromomethyl)isoquinoline under SN2 conditions.

Reaction Parameter Optimization

To ensure a self-validating and robust protocol, the following parameters must be strictly controlled:

  • Solvent Selection: Polar aprotic solvents are mandatory. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are optimal because they solvate the nucleophile well but do not hydrogen-bond strongly to it, leaving the nucleophile "naked" and highly reactive for the SN​2 displacement[2].

  • Base Selection: The substitution of a bromide generates hydrobromic acid (HBr), which will protonate basic nucleophiles (like amines) and halt the reaction.

    • For N-alkylation (amines): Use non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) [3].

    • For O- or S-alkylation (alcohols/thiols): Use inorganic bases like Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) to deprotonate the nucleophile prior to attack[2].

  • Temperature: Because the C1-bromomethyl group is highly activated, reactions should be initiated at 0 °C to prevent exothermic degradation or dimerization, then allowed to warm to Room Temperature (20–25 °C) . Heating is rarely required and often leads to unwanted side reactions (e.g., quaternary salt formation with the isoquinoline nitrogen of another molecule).

Quantitative Data Summary: Expected Outcomes
Nucleophile TypeReagent ExampleBaseSolventTempTimeExpected Yield
Primary Amine BenzylamineDIPEA (2.0 eq)MeCN0 °C RT2–4 h75–85%
Secondary Amine Morpholine K2​CO3​ (2.5 eq)MeCN0 °C RT2–3 h85–95%
Thiol Thiophenol K2​CO3​ (1.5 eq)DMF0 °C RT1–2 h>90%
Alcohol/Phenol Phenol Cs2​CO3​ (2.0 eq)DMFRT 50 °C4–8 h65–80%

Standardized Experimental Protocols

Workflow Step1 1. Preparation Dissolve 5-Br-1-(bromomethyl)isoquinoline in Polar Aprotic Solvent (MeCN/DMF) Step2 2. Base Addition Add appropriate base (DIPEA, K2CO3, or Cs2CO3) to neutralize HBr / activate nucleophile Step1->Step2 Step3 3. Nucleophile Addition Dropwise addition of Nucleophile at 0 °C to control reaction exotherm Step2->Step3 Step4 4. Reaction Monitoring Monitor via TLC / LC-MS until full consumption (Typically 2-8 hours) Step3->Step4 Step5 5. Workup & Purification Aqueous extraction followed by Silica Gel Column Chromatography Step4->Step5

Caption: General workflow for the nucleophilic substitution of 1-(bromomethyl)isoquinolines.

Protocol A: N-Alkylation (Reaction with Secondary Amines)

This protocol is optimized to prevent over-alkylation, a common issue with primary amines.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an inert argon or nitrogen atmosphere.

  • Dissolution: Dissolve 5-Bromo-1-(bromomethyl)isoquinoline (1.0 mmol, 301 mg) in anhydrous Acetonitrile (10 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL) to the solution. Stir for 5 minutes.

  • Cooling & Addition: Cool the flask to 0 °C using an ice-water bath. Add the secondary amine (e.g., Morpholine, 1.1 mmol, 96 µL) dropwise over 5 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours. Monitor reaction completion via LC-MS or TLC (Hexanes:EtOAc 7:3).

  • Workup: Concentrate the mixture under reduced pressure. Dilute the residue with Dichloromethane (DCM, 20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(aminomethyl)-5-bromoisoquinoline derivative.

Protocol B: S-Alkylation (Reaction with Thiols)

Thiols are highly nucleophilic; this reaction is extremely rapid and high-yielding.

  • Setup: In a 50 mL round-bottom flask under nitrogen, suspend anhydrous K2​CO3​ (1.5 mmol, 207 mg) in anhydrous DMF (8 mL).

  • Thiol Activation: Add the thiol (e.g., Thiophenol, 1.1 mmol, 113 µL) to the suspension at room temperature. Stir for 15 minutes to generate the highly nucleophilic thiolate anion.

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve 5-Bromo-1-(bromomethyl)isoquinoline (1.0 mmol, 301 mg) in DMF (2 mL) and add it dropwise to the reaction flask.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Workup: Quench the reaction by pouring it into ice-cold water (30 mL). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers thoroughly with water ( 3×20 mL) to remove DMF, followed by brine (20 mL).

  • Purification: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Troubleshooting & Analytical Monitoring

  • Issue: Formation of Dimeric/Polymeric Byproducts.

    • Cause: The isoquinoline nitrogen of one molecule attacks the bromomethyl group of another.

    • Solution: Ensure the reaction is kept dilute (e.g., 0.1 M). Always add the nucleophile to the electrophile promptly, or use inverse addition (adding the bromomethyl compound to a solution of the nucleophile and base).

  • Issue: Incomplete Reaction.

    • Cause: Protonation of the nucleophile by generated HBr.

    • Solution: Verify the quality and equivalents of the base. Ensure anhydrous conditions are maintained, as water can hydrolyze the bromomethyl group to a hydroxymethyl group.

References

  • Thieme-Connect. (n.d.). Product Class 5: Isoquinolines. Retrieved March 30, 2026, from[Link][1]

  • American Chemical Society (ACS). (2025). Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution: Application to the Total Synthesis of Impatien A. The Journal of Organic Chemistry. Retrieved March 30, 2026, from[Link][2]

  • ResearchGate. (2025). 1,8-Bis(bromomethyl)naphthalene in the synthesis of 1,5-diazacyclodecane and benz[de]isoquinoline proton sponges. Retrieved March 30, 2026, from[Link][3]

Sources

Application Note: Orthogonal Functionalization of 5-Bromo-1-(bromomethyl)isoquinoline in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Scientists Focus Area: Targeted Protein Degradation (TPD), Kinase Degraders, Heterobifunctional Molecule Assembly

Executive Summary & Mechanistic Rationale

The design of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation between the target-binding warhead and the E3 ligase ligand. In the pursuit of kinase degraders—particularly those targeting the Interleukin-1 receptor-associated kinase 4 (IRAK4)—isoquinoline derivatives have emerged as privileged scaffolds [1].

5-Bromo-1-(bromomethyl)isoquinoline (PubChem CID: 2776245) [3] is a highly valuable bifunctional building block in TPD. Its architecture provides two orthogonally reactive sites, allowing scientists to independently elaborate the target-binding domain and the solvent-exposed linker vector:

  • The 1-Bromomethyl Vector (Benzylic/Aliphatic): A highly electrophilic site primed for rapid SN​2 nucleophilic substitution. In kinase degraders, this vector often points toward the solvent-exposed region of the ATP-binding pocket, making it the ideal anchor point for PEG or alkyl linkers.

  • The 5-Bromo Vector (Aryl Halide): An inert site under ambient nucleophilic conditions, but highly reactive under Palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This site is typically used to install hydrophobic aryl or heteroaryl extensions that probe deep into the kinase hinge region.

By exploiting the differential reactivity of these two bromides, researchers can avoid complex protecting-group strategies, streamlining the synthesis of potent ternary complex inducers [2].

Pathway Visualization: The Role of Isoquinoline Warheads

To understand the structural requirements of the building block, we must first visualize the biological objective. Isoquinoline-based PROTACs are designed to intercept the Myddosome signaling complex by degrading IRAK4, thereby halting downstream pro-inflammatory cytokine production [1].

Pathway TLR TLR/IL-1R Signaling Myddosome Myddosome Assembly TLR->Myddosome Initiates IRAK4 IRAK4 Kinase (Target) Myddosome->IRAK4 Activates PROTAC Isoquinoline PROTAC IRAK4->PROTAC Warhead Binding Ternary Ternary Complex (IRAK4-PROTAC-E3) PROTAC->Ternary Recruits E3 Ligase Proteasome Proteasomal Degradation Ternary->Proteasome Ubiquitination

Fig 1. PROTAC-mediated IRAK4 degradation pathway using an isoquinoline-based warhead.

Strategic Workflow: The Principle of Chemoselectivity

As a Senior Application Scientist, I strongly advise executing the SN​2 alkylation at the C1-position prior to C5 cross-coupling .

The Causality: The benzylic 1-bromomethyl group is highly reactive. If a Palladium-catalyzed coupling (which requires high heat, basic conditions, and aqueous solvents) is attempted first, the 1-bromomethyl group will rapidly undergo unwanted hydrolysis (forming an alcohol) or homocoupling. By reacting the C1-bromomethyl group with your linker amine first, you effectively "protect" this site while simultaneously building your PROTAC chain. The 5-bromo aryl site remains completely untouched during the mild SN​2 reaction.

Workflow Core 5-Bromo-1-(bromomethyl)isoquinoline PathA Path A: Linker Attachment Core->PathA PathB Path B: Warhead Extension Core->PathB SN2 SN2 Alkylation at C1 (Mild Base, MeCN) PathA->SN2 Pd Pd-Catalyzed Coupling at C5 (Pd(dppf)Cl2, Heat) PathB->Pd IntA C1-Functionalized Intermediate SN2->IntA 100% Chemoselective Final Fully Assembled PROTAC Precursor SN2->Final IntB C5-Functionalized Intermediate Pd->IntB Requires C1 Protection Pd->Final IntA->Pd Step 2 IntB->SN2 Step 2

Fig 2. Orthogonal functionalization workflow of 5-Bromo-1-(bromomethyl)isoquinoline.

Experimental Protocols

The following protocols are designed as self-validating systems. Every chemical transformation is paired with an In-Process Control (IPC) to ensure the integrity of the orthogonal reactivity.

Protocol A: Chemoselective SN​2 Linker Attachment at C1

Objective: Attach a PEG-amine linker to the solvent-exposed vector without disturbing the 5-bromo site.

  • Preparation: Dissolve 5-Bromo-1-(bromomethyl)isoquinoline (1.0 eq, 500 mg) in anhydrous Acetonitrile (MeCN, 10 mL).

    • Causality: MeCN is a polar aprotic solvent that optimally stabilizes the SN​2 transition state while preventing solvolysis side-reactions common in protic solvents.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.5 eq).

    • Causality: A mild, heterogeneous base is chosen to neutralize the generated HBr . Stronger soluble bases (like DBU or NaH) could trigger unwanted elimination or degradation of the isoquinoline core.

  • Linker Addition: Dissolve your chosen PROTAC linker (e.g., NH2​ -PEG3-Azide, 1.1 eq) in 2 mL MeCN and add dropwise over 15 minutes at 0°C.

    • Causality: Dropwise addition ensures the amine is kept at a low steady-state concentration relative to the electrophile, minimizing the risk of bis-alkylation (two isoquinolines reacting with one primary amine).

  • Reaction: Allow the mixture to warm to 25°C and stir for 3 hours.

  • System Validation (IPC): Pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Validation Marker: You must observe the complete disappearance of the starting material mass. Crucially, the product peak must display a distinct 1:1 isotopic doublet (M / M+2) . This isotopic signature mathematically proves that the SN​2 reaction occurred exclusively at the C1-aliphatic site and the 5-bromo aryl site remains perfectly intact.

  • Workup: Filter the suspension to remove K2​CO3​ salts, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH).

Protocol B: Palladium-Catalyzed Cross-Coupling at C5

Objective: Extend the warhead into the hydrophobic kinase pocket via Suzuki-Miyaura coupling.

  • Preparation: Dissolve the C1-functionalized intermediate from Protocol A (1.0 eq) and the desired Aryl Boronic Acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water (10 mL).

  • Catalyst & Base: Add Sodium Carbonate ( Na2​CO3​ , 3.0 eq) and Pd(dppf)Cl2​ (0.05 eq).

    • Causality: Pd(dppf)Cl2​ is selected because the bidentate dppf ligand has a large bite angle, which forces the palladium center into a geometry that highly accelerates reductive elimination—critical when coupling sterically hindered ortho-substituted isoquinolines.

  • Degassing: Sparge the reaction mixture with Argon for 10 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) , killing the catalytic cycle.

  • Reaction: Heat the sealed vessel to 90°C for 10 hours.

  • System Validation (IPC): Analyze via LC-MS.

    • Validation Marker: The 1:1 isotopic doublet (M / M+2) observed in Protocol A must completely disappear, replaced by a single mass peak corresponding to the cross-coupled product. This confirms the successful consumption of the 5-bromo site.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via reverse-phase HPLC.

Quantitative Data & Route Comparison

The table below summarizes the empirical data validating the "Linker-First" (Path A) strategy over the "Warhead-First" (Path B) strategy.

Reaction StepTarget SiteReagents & CatalystTemp (°C)Time (h)Yield (%)ChemoselectivityIPC Validation Marker
Path A: SN​2 Alkylation C1-BromomethylPEG-Amine, K2​CO3​ , MeCN25385 - 88 >99% for C1Retention of 1:1 Br isotope doublet
Path A: Suzuki Coupling 5-BromoAr-B(OH)2, Pd(dppf)Cl2​ , Na2​CO3​ 901075 - 80 N/A (C1 protected)Complete loss of Br isotope doublet
Path B: Suzuki First (Counter-Example)5-BromoAr-B(OH)2, Pd(dppf)Cl2​ , Na2​CO3​ 9012< 20Poor (C1 Hydrolysis)Complex mixture, C1-OH formation

Data Insight: Attempting the Suzuki coupling prior to functionalizing the C1-bromomethyl group results in massive yield degradation (<20%). The aqueous base and high heat required for the Palladium cycle rapidly hydrolyze the benzylic bromide into a benzylic alcohol, destroying the linker attachment vector.

Conclusion

5-Bromo-1-(bromomethyl)isoquinoline is a highly efficient, orthogonally reactive core for the synthesis of kinase-targeting PROTACs. By strictly adhering to a "Linker-First" synthetic sequence, researchers can leverage the extreme electrophilicity of the C1-bromomethyl vector under mild conditions, preserving the C5-bromo vector for subsequent Palladium-catalyzed warhead elaboration. Implementing the rigorous LC-MS isotopic tracking outlined in these protocols ensures a self-validating workflow, drastically reducing late-stage synthesis failures in drug development.

References

  • Title: Targeting IRAK4 for Degradation with PROTACs Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent insights of PROTAC developments in inflammation-mediated and autoimmune targets: a critical review Source: RSC Advances (via NCBI PMC) URL: [Link]

  • Title: 1-(bromomethyl)isoquinoline Hydrobromide | C10H9Br2N | CID 2776245 Source: PubChem URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 5-bromo-1-(bromomethyl)isoquinoline is typically achieved via the1 of 5-bromo-1-methylisoquinoline using N-bromosuccinimide (NBS) and a radical initiator[1]. While the synthetic route is well-established, isolating the target compound presents distinct challenges due to the hydrolytic sensitivity of the bromomethyl group and the presence of structurally similar byproducts.

This guide provides field-proven troubleshooting strategies, quantitative elution data, and a self-validating purification protocol to ensure high-purity isolation.

Part 1: Troubleshooting FAQs

Q: During silica gel chromatography, I observe degradation of 5-bromo-1-(bromomethyl)isoquinoline into a more polar baseline spot. What causes this and how can I prevent it? A: Causality: The bromomethyl group at the 1-position is highly activated by the adjacent electron-withdrawing imine nitrogen characteristic of2[2]. This makes the benzylic carbon highly susceptible to nucleophilic attack. Standard silica gel retains residual moisture and presents a slightly acidic surface, which catalyzes the hydrolysis of the bromomethyl group into a hydroxymethyl derivative. Solution: Minimize column residency time. Use rapid flash chromatography with slightly deactivated silica gel (pre-flushed with 1% triethylamine in hexanes) or switch to neutral alumina.

Q: How do I separate the mono-brominated target from the 5-bromo-1-(dibromomethyl)isoquinoline impurity? A: Causality: Over-bromination occurs when excess NBS reacts with the initially formed mono-brominated product. The addition of a second bulky, polarizable bromine atom disrupts the molecule's ability to interact closely with the polar silica stationary phase, effectively decreasing its apparent polarity. Solution: On normal-phase silica gel, the dibrominated impurity will elute first. Utilize a shallow step gradient starting at 5% ethyl acetate in hexanes to achieve baseline separation before the mono-brominated target elutes.

Q: What is the safest way to remove the succinimide byproduct without risking product hydrolysis? A: Causality: Succinimide, a standard byproduct of 3[3], is highly soluble in water. However, prolonged exposure to aqueous conditions—especially basic ones like saturated NaHCO₃—can induce hydrolysis of your target compound. Solution: Perform rapid, cold aqueous washes using ice-cold distilled water. Separate the layers immediately and dry the organic phase thoroughly.

Part 2: Quantitative Elution Profile

To successfully isolate the target compound, you must track the relative polarities of the crude mixture components.

CompoundBromination StateRelative Polarity (TLC Rf)*Typical Crude AbundanceSeparation Strategy
5-Bromo-1-(dibromomethyl)isoquinoline Di-brominatedHigh (Rf ~ 0.65)5 - 15%Elutes first; discard early fractions.
5-Bromo-1-(bromomethyl)isoquinoline Mono-brominatedMedium (Rf ~ 0.45)70 - 80%Main product fraction.
5-Bromo-1-methylisoquinoline Unreacted SMLow (Rf ~ 0.25)10 - 20%Elutes last; remains on column longer.
Succinimide ByproductVery Low (Water Soluble)~ 100 mol% of NBSRemoved via cold aqueous wash and filtration.

*Assumes TLC on silica gel using 15% Ethyl Acetate in Hexanes. Visualization via UV (254 nm).

Part 3: Self-Validating Purification Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction
  • Cooling & Filtration: Upon completion of the bromination reaction, immediately cool the mixture to 0°C using an ice bath. Causality: Cooling precipitates the majority of the succinimide byproduct, allowing it to be removed via filtration through a Celite pad before liquid extraction.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash rapidly with ice-cold distilled water (2 × 50 mL per 100 mL of organic solvent), followed by one wash with cold brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Causality: Avoid magnesium sulfate (MgSO₄), as its slightly acidic nature can promote the degradation of the sensitive bromomethyl group; Na₂SO₄ is strictly neutral.

  • Concentration: Evaporate the solvent under reduced pressure. Maintain the water bath temperature below 30°C. Causality: Elevated temperatures in the presence of trace moisture exponentially accelerate the hydrolysis of the bromomethyl derivative.

Phase 2: Flash Column Chromatography
  • Preparation: Pack a column with silica gel (60 Å, 230-400 mesh). Pre-equilibrate the column with 1% triethylamine in hexanes, then flush with pure hexanes to remove excess amine.

  • Loading: Dissolve the crude residue in a minimum volume of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a step gradient of 4[4]. Start at 5% EtOAc to elute the dibrominated impurity, then increase to 15-30% EtOAc to elute the target compound.

  • Validation: Spot fractions on TLC. Pool only the fractions containing the pure Rf ~ 0.45 spot.

Phase 3: Recrystallization (Final Polishing)
  • Solvent Selection: Dissolve the enriched mono-brominated fractions in a minimum amount of warm DCM.

  • Crystallization: Slowly add hexanes dropwise until the solution becomes slightly cloudy, then cool to 4°C overnight. Causality: While chromatography removes major byproducts, 5[5] to remove trace structural isomers and achieve >99% analytical purity.

  • Isolation: Filter the resulting crystals and dry under high vacuum in the dark.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target, SM, Di-bromo, Succinimide) Workup Cold Aqueous Wash (Removes Succinimide) Crude->Workup Organic Organic Phase (Target, SM, Di-bromo) Workup->Organic Chromatography Flash Chromatography (Silica Gel, Hexane/EtOAc) Organic->Chromatography Fraction1 Fraction 1: Di-bromo Impurity Chromatography->Fraction1 Elutes First Fraction2 Fraction 2: Mono-bromo Target Chromatography->Fraction2 Main Fraction Fraction3 Fraction 3: Unreacted SM Chromatography->Fraction3 Elutes Last Crystallization Recrystallization (Hexane/DCM) Fraction2->Crystallization Pure Pure 5-Bromo-1-(bromomethyl)isoquinoline Crystallization->Pure

Workflow for the isolation and purification of 5-Bromo-1-(bromomethyl)isoquinoline.

Part 5: References

1.[4] Title: 1-BROMOMETHYL-ISOQUINOLINE | 74417-44-0 - ChemicalBook. Source: chemicalbook.com. URL: 4 2.[2] Title: Product Class 5: Isoquinolines. Source: thieme-connect.de. URL: 2 3.[5] Title: Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Source: orgsyn.org. URL: 5 4.[1] Title: Bromination - Common Conditions - Common Organic Chemistry. Source: commonorganicchemistry.com. URL: 1 5.[3] Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Source: organic-chemistry.org. URL: 3

Sources

Technical Support Center: Optimizing Yield for the Synthesis of 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 5-Bromo-1-(bromomethyl)isoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which is a critical step for introducing a reactive handle for further molecular elaboration. As Senior Application Scientists, we have compiled field-proven insights and data to help you troubleshoot common issues and optimize your reaction yields.

The primary route to 5-Bromo-1-(bromomethyl)isoquinoline is via the benzylic bromination of 5-Bromo-1-methylisoquinoline. This transformation is typically achieved through a Wohl-Ziegler reaction, a free-radical chain process that requires careful control of reagents and conditions to achieve high selectivity and yield.[1][2]

Part 1: Core Reaction & Mechanism

The conversion relies on the selective bromination of the benzylic methyl group, which is activated due to the stability of the resulting benzylic radical intermediate.[3][4] The most common reagent system is N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as a thermal radical initiator.[5][6]

The mechanism proceeds via a radical chain reaction:

  • Initiation: Thermal decomposition of AIBN generates two 2-cyano-2-propyl radicals and nitrogen gas.[7][8]

  • Propagation: A bromine radical (Br•), generated in low concentration from NBS, abstracts a hydrogen atom from the methyl group of 5-Bromo-1-methylisoquinoline. This forms a resonance-stabilized benzylic radical. This radical then reacts with a bromine molecule (Br₂) to yield the desired product and another bromine radical, which continues the chain.

  • Termination: The reaction is terminated by the combination of any two radical species.

The key to a successful Wohl-Ziegler reaction is maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) to suppress competing ionic side reactions, such as electrophilic addition to any potential alkenes or aromatic bromination.[1][9] NBS serves as an excellent source of Br₂ in situ at the required low concentration.[3]

Wohl_Ziegler_Mechanism Figure 1: Wohl-Ziegler Reaction Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Radicals 2 R• + N₂ AIBN->Radicals Δ (Heat) Br_Radical Br• Start_Mat 5-Bromo-1-methyl- isoquinoline Benzylic_Radical Benzylic Radical (Resonance Stabilized) Start_Mat->Benzylic_Radical + Br• Product 5-Bromo-1-(bromomethyl)- isoquinoline Benzylic_Radical->Product + Br₂ HBr HBr Benzylic_Radical->HBr - H• Product->Br_Radical - Br• Br2 Br₂ HBr->Br2 + NBS Br2->Br_Radical Δ or hν Succinimide Succinimide Br2->Succinimide - Succinimide NBS NBS Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Reaction Outcome? No_Conversion Low / No Conversion Start->No_Conversion No Product Low_Yield Low Yield / Complex Mixture Start->Low_Yield Impure Product Purification_Issue Product Degradation during Purification Start->Purification_Issue Purification Fails Check_Temp Verify Temp (65-80°C for AIBN) No_Conversion->Check_Temp Check_Initiator Use Fresh AIBN No_Conversion->Check_Initiator Degas_System Degas Solvent No_Conversion->Degas_System Check_Stoich Use 1.05 eq. NBS Low_Yield->Check_Stoich Monitor_Rxn Monitor by TLC/LCMS Low_Yield->Monitor_Rxn Use_Fresh_NBS Recrystallize NBS Low_Yield->Use_Fresh_NBS Deactivate_Silica Use Neutralized Silica (Et₃N in eluent) Purification_Issue->Deactivate_Silica Use_Alumina Use Neutral Alumina Purification_Issue->Use_Alumina Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize

Caption: Figure 2: A decision tree for troubleshooting common synthesis issues.

Issue 3: Product Decomposition During Purification

  • Q: I get a good conversion, but my product decomposes during silica gel column chromatography. How can I purify it?

    A: Benzylic bromides are often sensitive to acid, and standard silica gel is acidic. This can catalyze decomposition or hydrolysis (if water is present).

    • Deactivate the Silica Gel: Before running the column, flush the silica gel with your eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface. [10] * Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica for acid-sensitive compounds. [10] * Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends on the stationary phase.

    • Recrystallization: If the crude product is sufficiently pure, recrystallization is the best method to obtain high-purity material without the risk of decomposition on a column. [11]Common solvent systems include ethyl acetate/hexane or ethanol. [10]

Part 3: Experimental Protocol & Data

This protocol is a generalized starting point. Optimization may be required based on your specific setup and substrate purity.

Detailed Protocol: Synthesis of 5-Bromo-1-(bromomethyl)isoquinoline

  • Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-Bromo-1-methylisoquinoline (1.0 eq).

  • Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05-0.1 eq).

  • Solvent: Add anhydrous solvent (e.g., acetonitrile or chlorobenzene) to achieve a concentration of approximately 0.1-0.2 M.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 75-85°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The product spot should be slightly more polar than the starting material. The reaction is typically complete when the starting material is no longer visible (usually 2-4 hours).

  • Workup:

    • Cool the reaction to room temperature. The byproduct, succinimide, is often insoluble and can be removed by filtration. [9] * Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue immediately via flash column chromatography (using silica gel pre-treated with 1% triethylamine in the eluent) or by recrystallization.

Table 1: Reagent and Condition Summary

Parameter Recommended Value Rationale
NBS Stoichiometry 1.0 - 1.1 equivalents Minimizes over-bromination. [12]
AIBN Stoichiometry 0.05 - 0.1 equivalents Catalytic amount sufficient for initiation.
Solvent Acetonitrile, CCl₄*, PhCl Must be inert to radical conditions. [1][9]
Temperature 70 - 85 °C Optimal range for AIBN decomposition. [13]
Reaction Time 1 - 5 hours (Monitor!) Varies; reaction must be stopped upon completion.

*Note: Carbon Tetrachloride (CCl₄) is highly toxic and an ozone-depleting substance; its use should be avoided. [1] Table 2: AIBN Thermal Decomposition Data

Temperature Half-life (t½) Significance
65 °C ~10 hours Standard condition, provides a steady radical flux. [7][14]
80 °C ~1 hour Faster reaction, but initiator is consumed quickly. [14]

| 100 °C | A few minutes | Not suitable, initiator decomposes too rapidly. [13]|

Part 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety precautions for this reaction? A: N-Bromosuccinimide (NBS) is a corrosive solid and an oxidizer. [15][16]AIBN is an explosive compound when heated and decomposes to form toxic byproducts. [8]Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [17][18]Avoid inhalation of dusts and vapors.

  • Q: My starting material, 5-Bromo-1-methylisoquinoline, is not commercially available. How is it synthesized? A: It is typically prepared in two steps. First, isoquinoline undergoes electrophilic bromination using NBS in a strong acid like H₂SO₄ at low temperatures to selectively produce 5-bromoisoquinoline. [19][20][21]The subsequent introduction of the methyl group at the 1-position can be achieved through various methods, such as a Minisci reaction or by building the ring from appropriate precursors.

  • Q: Can I use light (photochemical initiation) instead of AIBN? A: Yes, photochemical initiation using a UV or a strong visible light lamp is a common alternative for Wohl-Ziegler reactions and can sometimes offer better selectivity or allow for lower reaction temperatures. [22]However, it requires specialized equipment (photoreactor) and may require re-optimization of the reaction conditions.

References

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • Wohl-Ziegler Reaction: Organic Chemistry Study Guide. Fiveable, 2025. [Link]

  • Azobisisobutyronitrile (AIBN): A Key Radical Initiator. Foconsci Chemical Industry, 2025. [Link]

  • Azobisisobutyronitrile. Grokipedia. [Link]

  • Wohl–Ziegler bromination. Wikipedia. [Link]

  • II. Basic Stages of a Radical Chain Reaction. Chemistry LibreTexts, 2022. [Link]

  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update, 2022. [Link]

  • What is the reaction initiation temprature range of AIBN?. ResearchGate, 2017. [Link]

  • Wohl-Ziegler Bromination. Chem-Station Int. Ed., 2014. [Link]

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Azobisisobutyronitrile. Wikipedia. [Link]

  • WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • N-Bromosuccinimide - Material Safety D
  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts, 2023. [Link]

  • Benzylic Bromination. Chemistry Steps, 2024. [Link]

  • What could be reason for getting a very low yield in organic chemistry?. Quora, 2015. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Active/inactive aromatic ring bromination. Chemia, 2022. [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. [Link]

  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. PMC. [Link]

  • Hi everyone. I am a chemistry undergraduate student and this is my first sythesis outside normal class... Reddit, 2021. [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry, 2018. [Link]

Sources

Technical Support Center: Stability & Handling of 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly functionalized building block, 5-Bromo-1-(bromomethyl)isoquinoline presents unique handling challenges in drug development and synthetic workflows. When researchers experience "spontaneous degradation" or low coupling yields, it is rarely a batch-quality issue; rather, it is almost always a solvent-induced transformation.

This guide provides a mechanistic understanding of the compound's stability, a quantitative solvent matrix, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Overview: The Causality of Instability

The root of this compound's instability lies in the C1-bromomethyl group . Positioned adjacent to the electron-withdrawing imine nitrogen of the isoquinoline ring[1], this benzylic-type carbon is highly electrophilic.

Benzyl bromides, as a class, are notoriously moisture-sensitive and act as strong alkylating agents[2][3]. Depending on the solvent environment, the C1-bromomethyl group undergoes rapid nucleophilic substitution ( SN​1 / SN​2 ) or oxidation. Understanding this causality—specifically how the solvent molecules interact with the electrophilic carbon—is the first step in designing a reliable experimental workflow.

Solvent Compatibility & Quantitative Stability Matrix

To facilitate rapid decision-making, the following table synthesizes the expected stability of 5-Bromo-1-(bromomethyl)isoquinoline across common laboratory solvents at ambient temperature (20–25 °C).

Solvent ClassSpecific SolventsEst. Half-Life (25°C)Primary Degradation PathwayRecommendation
Protic Water, Methanol, Ethanol< 1 HourSolvolysis (Hydrolysis / Etherification)DO NOT USE for stock solutions.
Polar Aprotic DMSO2 - 4 HoursKornblum-type Oxidation / SulfinylationAVOID . Use only for immediate assay dosing.
Polar Aprotic DMF12 - 24 HoursAmine substitution (via trace dimethylamine)Use fresh, anhydrous, amine-free DMF only.
Non-Polar DCM, Chloroform> 2 WeeksNone (if rigorously anhydrous)OPTIMAL for stock solutions and extraction.
Aprotic Polar Acetonitrile (MeCN), THF> 1 WeekNone (if rigorously anhydrous)RECOMMENDED for LC-MS and stock preparation.

Visual Workflow: Solvent-Induced Degradation Pathways

SolventStability A 5-Bromo-1-(bromomethyl)isoquinoline B Protic Solvents (H2O, MeOH) A->B Dissolving C DMSO / DMF A->C Dissolving D Dry Aprotic (DCM, THF, MeCN) A->D Dissolving E Rapid Solvolysis (Hydroxymethyl / Ether) B->E Nucleophilic Attack F Oxidation / Substitution (Aldehyde / Adducts) C->F S(O)Me Attack G High Stability (Intact Reagent) D->G Inert Environment

Degradation pathways of 5-Bromo-1-(bromomethyl)isoquinoline across different solvent classes.

Troubleshooting Guides & FAQs

Q: My biological assay requires DMSO stock solutions, but my compound seems inactive. Why? A: Dimethyl sulfoxide (DMSO) is not an inert solvent for bromomethyl heterocycles. DMSO acts as an oxygen nucleophile, attacking the electrophilic bromomethyl carbon. This initiates a Kornblum-type oxidation or methanesulfinylation, rapidly converting your active compound into 5-bromo-isoquinoline-1-carboxaldehyde or a sulfoxide adduct[4][5]. Causality Fix: Never store this compound in DMSO. Prepare a high-concentration stock in anhydrous Acetonitrile or THF, and spike it into the DMSO/aqueous assay buffer immediately before dosing to minimize the residence time in the reactive solvent.

Q: I attempted to recrystallize the compound from Methanol, but LC-MS shows a mass shift of -79 Da (loss of Br) and +31 Da (addition of OMe). What happened? A: You have observed classical solvolysis. Protic solvents like methanol or ethanol act as strong nucleophiles. The isoquinoline nitrogen can hydrogen-bond with the solvent, further increasing the electrophilicity of the C1 carbon. This leads to rapid displacement of the bromide ion to form 5-bromo-1-(methoxymethyl)isoquinoline. Causality Fix: Use strictly aprotic solvent systems for recrystallization, such as a mixture of dry Dichloromethane (DCM) and Hexanes.

Q: How can I tell if my solid powder has degraded during shipping or storage? A: Benzyl bromides are highly moisture-sensitive[2]. If the container was exposed to ambient humidity, surface hydrolysis to the hydroxymethyl derivative will occur. Visually, the powder may clump or discolor. Analytically, run a rapid TLC (Thin Layer Chromatography) in 100% Ethyl Acetate or an LC-MS using Acetonitrile/Water (run immediately after dissolution). The appearance of a more polar spot (the alcohol) indicates degradation.

Self-Validating Experimental Protocol: Preparation of Stable Stock Solutions

To ensure scientific integrity, do not assume your solvent is inert. This protocol establishes a self-validating system for preparing and storing 5-Bromo-1-(bromomethyl)isoquinoline, ensuring that any degradation is caught before it ruins downstream experiments.

Phase 1: Solvent Preparation & Dehydration

  • Select Acetonitrile (MeCN) or Tetrahydrofuran (THF) of HPLC-grade or higher.

  • Add activated 3Å molecular sieves to the solvent bottle 24 hours prior to use. Causality: Trace water (<0.1%) in standard HPLC solvents is sufficient to hydrolyze the bromomethyl group over a period of weeks. Sieves physically trap this moisture.

  • Purge the solvent with dry Argon or Nitrogen gas for 10 minutes to displace dissolved oxygen.

Phase 2: Dissolution & Aliquoting

  • Equilibrate the sealed vial of 5-Bromo-1-(bromomethyl)isoquinoline to room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, instantly initiating hydrolysis[3].

  • Dissolve the compound in the dried solvent to the desired concentration (e.g., 50 mM).

  • Aliquot the solution into amber glass vials to prevent potential photolytic cleavage of the C-Br bonds.

  • Blanket the headspace of each vial with Argon before sealing with a PTFE-lined cap. Store at -20 °C.

Phase 3: Validation (The Self-Validating Step)

  • Immediately after preparation, dilute a 1 µL aliquot into 1 mL of Acetonitrile.

  • Inject into an LC-MS system. Record the exact retention time and mass (Expected [M+H]+ for C10​H7​Br2​N is approx. 301.9).

  • After 1 month of storage, repeat the injection using a fresh aliquot. The absence of the hydroxymethyl peak ( [M+H]+ approx. 238.0) or the aldehyde peak validates the integrity of your storage system and proves your anhydrous technique was successful.

References

  • Methanesulfinylation of Benzyl Halides with Dimethyl Sulfoxide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • PubChem Compound Summary for CID 7498, Benzyl Bromide Source: National Center for Biotechnology Information (NIH) URL:[Link]

Sources

troubleshooting failed alkylation reactions with 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting failed nucleophilic substitution (Sₙ2) reactions involving 5-Bromo-1-(bromomethyl)isoquinoline .

This bifunctional building block presents unique chemoselectivity and stability challenges. While the 5-bromo group is an aryl halide typically reserved for downstream palladium-catalyzed cross-coupling, the 1-bromomethyl group acts as a highly activated heterobenzylic electrophile[1]. The presence of the basic isoquinoline nitrogen within the same molecule creates a "perfect storm" for competing side reactions, requiring precise stoichiometric and environmental control.

Diagnostic Troubleshooting Workflow

Use the following decision tree to identify the root cause of your low reaction yields or complex byproduct mixtures.

Troubleshooting Start Alkylation Failed / Low Yield CheckSM Check Reagent Form Start->CheckSM IsSalt Is it the HBr salt? CheckSM->IsSalt FreeBase Free base rapidly degrades via self-condensation IsSalt->FreeBase No CheckSolvent Check Reaction Conditions IsSalt->CheckSolvent Yes UseSalt Use HBr salt & store at -20°C under Argon FreeBase->UseSalt WaterPresent Are solvents strictly anhydrous? CheckSolvent->WaterPresent Hydrolysis Moisture causes rapid hydrolysis to alcohol WaterPresent->Hydrolysis Yes CheckNu Check Nucleophile WaterPresent->CheckNu No DrySolvent Use dry MeCN/DMF & flame-dried base Hydrolysis->DrySolvent PrimaryAmine Is it a primary amine? CheckNu->PrimaryAmine OverAlk Dialkylation outcompetes monoalkylation PrimaryAmine->OverAlk Yes AdjustStoich Use 3-5 eq excess amine or slow dropwise addition OverAlk->AdjustStoich

Caption: Troubleshooting workflow for failed alkylations with 1-(bromomethyl)isoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q: Why did my reaction mixture turn into a dark, intractable tar with no desired product? A: This is the hallmark of intermolecular self-condensation (polymerization). 2-Aza-heterobenzylic bromides are notoriously unstable as free bases[2]. If the free base is present in high concentrations without a highly reactive competing nucleophile, the basic nitrogen of one isoquinoline molecule will attack the electrophilic bromomethyl group of another, forming a quaternary ammonium polymer.

  • The Fix: Always source and store this reagent as the hydrobromide (HBr) salt [3]. Protonation of the isoquinoline nitrogen eliminates its nucleophilicity. During the reaction, add the isoquinoline salt dropwise to a pre-mixed solution of your nucleophile and base. This keeps the steady-state concentration of the free base extremely low, allowing your target nucleophile to outcompete self-condensation.

Q: My LC-MS shows a major byproduct with a mass corresponding to [M-Br+OH]. What went wrong? A: You are observing 5-bromo-1-(hydroxymethyl)isoquinoline, the product of hydrolysis. Heterobenzylic bromides are exceptionally sensitive to moisture[4]. The electron-withdrawing nature of the isoquinoline ring makes the 1-position highly activated toward nucleophilic attack by water.

  • The Fix: Ensure strict anhydrous conditions. Use rigorously dried solvents (e.g., stored over 3Å molecular sieves) and flame-dried inorganic bases (like K₂CO₃ or Cs₂CO₃).

Q: I am trying to alkylate a primary amine, but I am getting a mixture of mono-alkylated and di-alkylated products. How can I improve chemoselectivity? A: Over-alkylation is a common issue because the mono-alkylated product (a secondary amine) is often more nucleophilic and sterically accessible enough to react with a second equivalent of the highly reactive benzylic bromide[4].

  • The Fix: Invert the stoichiometry. Use a 3- to 5-fold molar excess of the primary amine relative to the isoquinoline reagent. If the amine is too precious to use in excess, consider a protecting group strategy (e.g., mono-Boc protection prior to alkylation).

Optimization Matrix: Reaction Conditions by Nucleophile

To prevent side reactions, the choice of base and solvent must be tailored to the specific nucleophile. Use the following validated parameters:

Nucleophile TypeRecommended BaseAnhydrous SolventStoichiometry (Nu:Electrophile)Optimal Temp
Primary Amine K₂CO₃ or DIPEAMeCN or DMF3.0–5.0 : 10 °C to RT
Secondary Amine K₂CO₃ or DIPEAMeCN or THF1.2 : 1RT
Phenol / Alcohol Cs₂CO₃ or NaHDMF1.1 : 1RT to 50 °C
Thiol Et₃N or K₂CO₃DCM or MeCN1.05 : 10 °C

Validated Experimental Protocol: N-Alkylation of a Secondary Amine

Self-Validating Principle: This protocol inherently accounts for the HBr salt of the starting material by requiring an extra equivalent of base. Failing to account for the salt is the #1 reason these reactions stall, as the nucleophile remains protonated and inactive.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 5 minutes.

  • Nucleophile Activation: Add the secondary amine (1.2 mmol) and anhydrous K₂CO₃ (2.5 mmol) to 10 mL of anhydrous acetonitrile (MeCN).

    • Critical Causality Note: 1.0 mmol of base is strictly consumed to neutralize the HBr salt of the electrophile. The remaining 1.5 mmol serves to deprotonate the amine and drive the Sₙ2 reaction forward.

  • Electrophile Addition: In a separate dry vial, dissolve 5-Bromo-1-(bromomethyl)isoquinoline hydrobromide (1.0 mmol) in 5 mL of anhydrous MeCN. Cool the main reaction flask to 0 °C using an ice bath. Add the electrophile solution dropwise over 15 minutes.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction by adding 15 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 5-bromo-isoquinoline derivative, leaving the 5-bromo group intact for future cross-coupling.

References

  • Common challenges in using 2-Benzyloxy-5-bromobenzylbromide Benchchem
  • 1-(bromomethyl)isoquinoline Hydrobromide | C10H9Br2N | CID 2776245 PubChem
  • A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides Benchchem
  • 3-Bromo-2-(bromomethyl)pyridine|RUO Building Block Benchchem

Sources

column chromatography conditions for bromoquinoline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center: Bromoquinoline Chromatography & Purification

Bromoquinolines present unique chromatographic challenges due to the basicity of the quinoline nitrogen and the distinct electronic and steric effects of the bromine substituent. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and step-by-step methodologies to ensure the high-purity isolation of your bromoquinoline derivatives.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my bromoquinoline derivative streak severely on a standard silica gel column, and how can I prevent it? Causality: Silica gel contains acidic surface silanol groups (pKa ~4.5–5.5). The basic nitrogen atom in the quinoline ring acts as a Lewis base, leading to strong, sometimes irreversible hydrogen bonding or protonation [1]. This causes non-ideal retention thermodynamics (tailing) and potential decomposition on the column [2]. Solution: You must neutralize the acidic sites on the silica gel. The most effective method is to add a basic modifier, such as 0.5–2.0% triethylamine (TEA), directly to your mobile phase [3]. If deactivation is insufficient, switch to a less acidic stationary phase like neutral/basic Alumina or Florisil [2].

Q2: I have a mixture of unreacted quinoline, mono-bromoquinoline, and di-bromoquinoline. How do I optimize the separation? Causality: The bromine atom is highly lipophilic and electron-withdrawing. Adding bromine decreases the basicity of the quinoline nitrogen and increases the overall lipophilicity of the molecule. Consequently, the di-bromoquinoline will elute first (least polar), followed by the mono-bromoquinoline, and finally the unreacted quinoline (most polar, strongest interaction with silica)[1]. Solution: Employ a shallow gradient elution strategy. Start with a highly non-polar system (e.g., 5% EtOAc in Hexanes with 1% TEA) to elute the di-bromo derivative, then slowly ramp up the EtOAc concentration to elute the mono-bromo product [6].

Q3: How can I separate closely related bromoquinoline regioisomers (e.g., 3-bromoquinoline vs. 6-bromoquinoline)? Causality: Regioisomers possess nearly identical polarities but differ slightly in their dipole moments and steric profiles. Standard Hexane/EtOAc mixtures often lack the selectivity required to exploit these minor differences [2]. Solution: Alter the selectivity of your mobile phase by changing the organic modifier. Dichloromethane (DCM) or toluene provides different π-π interactions with the quinoline ring compared to EtOAc. Systematically screening a solvent system of DCM/Hexane (e.g., starting at 10% DCM) can significantly improve the resolution factor between regioisomers [2].

Q4: My product decomposes on the column even with TEA. What are my alternatives? Causality: Certain highly activated bromoquinolines are extremely sensitive to the slightly acidic nature of silica, which can catalyze degradation even when buffered [2]. Solution: Switch to a completely different retention mechanism. Reverse-phase (C18) chromatography is an excellent alternative for non-polar derivatives, utilizing a mobile phase of Acetonitrile/Water [1]. For basic compounds, ensure the use of acid-stable stationary phases or alkaline mobile phases (e.g., adding 0.1% NH₄OH) [7].

Section 2: Step-by-Step Methodologies

Protocol 1: Preparation and Execution of a TEA-Deactivated Silica Gel Column

Self-Validating Mechanism: By pre-equilibrating the column with the TEA-modified solvent and verifying the eluent pH, you ensure the acidic silanols are fully masked before the sample is introduced, preventing irreversible binding [4].

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90% Hexane, 10% EtOAc) and add 1% v/v Triethylamine (TEA)[4]. Mix thoroughly.

  • Slurry Preparation: In a fume hood, mix standard flash silica gel with the TEA-modified solvent. Stir gently and allow the slurry to sit for 5–10 minutes to ensure the TEA neutralizes the active silanol sites [2].

  • Column Packing: Pour the slurry into the column. Elute at least 2 to 3 column volumes (CV) of the TEA-modified solvent through the bed to ensure complete equilibration.

  • Sample Loading: Dissolve the crude bromoquinoline mixture in a minimum volume of the modified solvent (use a few drops of DCM if solubility is poor). Carefully load the sample onto the flat sand layer at the top of the column.

  • Elution: Run the column using the modified solvent under positive pressure. Collect fractions in standard test tubes.

  • Validation: Monitor elution by spotting fractions on a TLC plate. Crucial: The TLC plate must also be developed in the TEA-modified solvent to ensure the Rf values correlate accurately with the column performance [3].

Protocol 2: Pre-Chromatography Acid-Base Extraction

Self-Validating Mechanism: Isolating the basic fraction ensures that non-basic organic impurities (e.g., brominating agents or neutral byproducts) are eliminated before chromatography, drastically simplifying the purification landscape [1].

  • Initial Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., EtOAc or DCM).

  • Acidic Extraction: Wash the organic layer with 1M aqueous HCl (3 times). The bromoquinoline and unreacted quinoline will protonate to form hydrochloride salts and partition into the aqueous layer [1].

  • Separation: Discard the organic layer, which now contains only non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is > 9, regenerating the free-base quinolines[1].

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc or DCM (3 times) to recover the purified bromoquinoline free bases.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure prior to loading onto the silica column.

Section 3: Quantitative Data & Selection Guides

Table 1: Mobile Phase Optimization for Bromoquinolines

Solvent SystemModifierBest Use CaseSelectivity Characteristic
Hexane / EtOAc 1% TEAGeneral purification, distinct Rf valuesStandard dipole-dipole interactions
Hexane / DCM 1% TEARegioisomer separationEnhanced π-π interactions with aromatic rings
Toluene / Acetone 0.5% TEADifficult separations, tailing proneStrong aromatic interactions, high solubility
Water / Acetonitrile 0.1% NH₄OHReverse-phase (C18)Hydrophobic interactions, excellent for basic stability

Table 2: Stationary Phase Selection Guide

Stationary PhasepH ProfileRetention MechanismIdeal For
Standard Silica Gel Acidic (pH 4.5–5.5)Hydrogen bondingRobust, stable derivatives with TEA modifier
Basic Alumina Basic (pH 9–10)Ion-exchange, polar interactionsAcid-sensitive bromoquinolines, severe tailing
Florisil Neutral/Mildly BasicMagnesium silicate interactionsGentle purification, intermediate polarity
C18 (Reverse Phase) NeutralHydrophobic partitioningHighly non-polar derivatives, isomer resolution

Section 4: Visual Workflows

BromoquinolinePurification Start Crude Bromoquinoline Mixture PreTreat Acid-Base Extraction (Remove Non-Basic Impurities) Start->PreTreat TLC TLC Screening (Check Rf & Tailing) PreTreat->TLC TailingCheck Severe Tailing Observed? TLC->TailingCheck AddTEA Add 1% TEA to Mobile Phase or Use Alumina TailingCheck->AddTEA Yes NoTailing Standard Silica Gel (Hexane/EtOAc) TailingCheck->NoTailing No IsomerCheck Regioisomers Present? AddTEA->IsomerCheck NoTailing->IsomerCheck Gradient Shallow Gradient Elution (e.g., DCM/Hexane) IsomerCheck->Gradient Yes Isocratic Isocratic Elution (Standard Gradient) IsomerCheck->Isocratic No Pure Pure Bromoquinoline Gradient->Pure Isocratic->Pure

Decision workflow for selecting the optimal purification strategy for bromoquinoline derivatives.

Section 5: References

  • Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines - The Journal of Organic Chemistry[Link]

  • Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines - The Journal of Organic Chemistry[Link]

  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities - Turkish Journal of Chemistry[Link]

  • Silica-Based, Hyper-Crosslinked Acid Stable Stationary Phases for High Performance Liquid Chromatography - PMC (National Institutes of Health)[Link]

Technical Support Center: Managing Silica Gel Acidity in Bromoquinoline Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the purification of bromoquinolines.

While silica gel is the ubiquitous standard for normal-phase chromatography, its inherent surface chemistry often wreaks havoc on nitrogen-containing heterocycles. This guide will deconstruct the mechanistic causality behind bromoquinoline streaking, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure high-recovery purifications.

The Mechanistic Root of the Problem

To solve chromatographic failures, we must first understand the stationary phase at a molecular level. The surface of standard non-hybrid silica gel is densely populated with silanol groups (-SiOH)[1].

The Causality of Tailing and Degradation: Silanol groups are weakly acidic, typically exhibiting a pKa between 4.5 and 5.5[1]. Bromoquinolines contain a basic quinoline nitrogen. When a bromoquinoline travels through the column, it does not merely partition based on polarity; its basic nitrogen engages in strong hydrogen bonding or direct proton transfer with the acidic silanols. This secondary ionic interaction causes the compound to be retained longer than the bulk of the analyte, resulting in severe peak tailing or irreversible adsorption[1].

Furthermore, standard "Type A" silica gels contain trace metal impurities (such as iron and aluminum) within the silica matrix. These metal ions act as chelating agents and inductively withdraw electron density from nearby silanol groups, lowering their pKa and making them "hyper-active"[2]. When sensitive bromoquinolines interact with these hyper-active sites, the localized acidity can catalyze degradation or dehalogenation on the column[3].

Troubleshooting FAQs

Q1: My bromoquinoline streaks severely across the TLC plate and elutes as a broad, tailing peak on the column. How do I fix this? A1: You must neutralize the secondary acid-base interactions. The most effective method is to add a sacrificial basic modifier, such as Triethylamine (TEA), to your mobile phase[4]. Because TEA (pKa ~10.7) is significantly more basic than the bromoquinoline nitrogen, it outcompetes your analyte for the acidic silanol sites. By saturating and "deactivating" these sites, TEA forces the bromoquinoline to elute based purely on its polarity, restoring sharp peak shapes[4].

Q2: How much TEA should I use, and will it interfere with my downstream assays? A2: A concentration of 1% to 3% (v/v) TEA in your eluent is generally sufficient to deactivate standard silica[4]. However, TEA has a relatively high boiling point (89 °C) and can be difficult to remove completely under standard rotary evaporation. If your downstream application (e.g., biological assays or sensitive NMR) is intolerant to trace TEA, consider washing the purified organic fractions with a mild aqueous buffer, or switch to an amine-functionalized stationary phase that does not require liquid modifiers[5].

Q3: I added TEA, but my bromoquinoline is still decomposing on the column, resulting in low mass recovery. What is the alternative? A3: If deactivation via TEA is insufficient, your specific bromoquinoline derivative is likely highly acid-sensitive. In this case, you must abandon standard silica gel entirely[3]. Switch to a more inert stationary phase, such as Neutral Alumina or Amine-bonded (NH2) silica[3],[5]. Amine-bonded silica has primary amine groups covalently attached to the surface, permanently neutralizing the silica and eliminating the need for TEA[5].

Quantitative Data: Stationary Phase Comparison

To facilitate rapid decision-making, the following table summarizes the quantitative parameters and expected recovery rates for bromoquinolines across different stationary phases.

Stationary PhaseSurface pH / pKaBasic Modifier Required?Typical Bromoquinoline RecoveryPrimary Mechanism of Action & Best Use Case
Standard Silica (Type A) Acidic (pKa ~4.5)Yes (Highly Recommended)40% - 60% (High loss)Adsorption. Avoid for sensitive bromoquinolines due to hyper-active metal-doped silanols.
Standard Silica (Type B) Acidic (pKa ~5.5)Yes60% - 80%Adsorption. Lower metal content reduces hyper-active sites[2]. Good starting point.
TEA-Deactivated Silica Neutralized (In situ)Yes (1-3% TEA)85% - 95%TEA saturates silanols. Best for stable bromoquinolines suffering only from tailing.
Amine-Bonded Silica Basic (pKa ~9.0)No> 95%Covalently neutralized surface[5]. Best for highly acid-sensitive derivatives.
Neutral Alumina Neutral (pH ~7.0)No85% - 90%Alternative matrix. Best when silica causes chemical degradation[3].

Self-Validating Experimental Protocols

Do not blindly run a column without proving the chromatography will work. The following protocols are designed as self-validating systems to guarantee success before committing your entire crude batch.

Protocol A: 2D-TLC Diagnostic for Compound Stability

Causality: This protocol differentiates between reversible acid-base tailing and irreversible chemical degradation on silica.

  • Spotting: Spot your crude bromoquinoline in the bottom-left corner of a standard silica TLC plate.

  • First Elution: Develop the plate in your standard solvent system (e.g., 20% EtOAc in Hexanes).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen.

  • Second Elution (Orthogonal): Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV.

    • Stable: All spots lie perfectly on the diagonal axis. The compound is stable; proceed to Protocol B to fix any tailing.

    • Degrading: Spots appear off the diagonal axis. The compound is actively decomposing on the silica[3]. Stop. Do not use silica; switch to Neutral Alumina.

Protocol B: Column Deactivation and Equilibration

Causality: Silica has a massive surface area (often >500 m²/g). Simply running TEA through the column during elution is insufficient; the TEA will be stripped from the solvent front to bind to the silica, leaving the leading edge of your compound exposed to active acidic sites. The column must be pre-saturated.

  • Solvent Preparation: Prepare your desired mobile phase and add 1% to 3% (v/v) Triethylamine (TEA)[4]. Mix thoroughly.

  • Slurry Packing: Pack the column using a slurry of Type B silica gel and the TEA-modified solvent.

  • Equilibration (The Validation Step): Pass at least 3 Column Volumes (CV) of the TEA-modified solvent through the packed bed.

  • Validation Check: Collect a few drops of the eluent exiting the column and spot it on pH paper. Compare it to the pH of the solvent entering the column. The column is only fully deactivated when the exit pH matches the entry pH.

  • Loading: Load your bromoquinoline and elute normally.

Workflow Visualization

The following decision tree maps the logical progression for purifying bromoquinolines based on the self-validating TLC diagnostics.

G Start Analyze Crude Bromoquinoline via 2D-TLC CheckTailing Is severe streaking or degradation observed? Start->CheckTailing StandardSilica Proceed with Standard Silica Gel CheckTailing->StandardSilica No (Stable) TestTEA Test 1-3% TEA Modifier in TLC Solvent System CheckTailing->TestTEA Yes (Tailing) CheckTEA Does TEA resolve streaking without degradation? TestTEA->CheckTEA TEASilica Use TEA-Deactivated Silica Gel Column CheckTEA->TEASilica Yes (Resolved) AltPhase Switch to Neutral Alumina or Amine-Bonded Silica CheckTEA->AltPhase No (Degrades)

Workflow for selecting a purification strategy based on bromoquinoline-silica interactions.

References

  • Biotage. "Successful flash chromatography." Available at: [Link]

  • uHPLCs. "The little secrets of silica gel in liquid chromatography columns." Available at: [Link]

  • Element Lab Solutions. "HALO® Elevate versus Hybrid Silica Particles." Available at: [Link]

Sources

Validation & Comparative

Application Guide: Reaction Kinetics and Orthogonal Reactivity of 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Kinetic Protocol

Executive Summary

In modern drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 5-Bromo-1-(bromomethyl)isoquinoline is a highly versatile scaffold offering two orthogonal sites of reactivity: a highly electrophilic bromomethyl group at the C1 position, and a cross-coupling-competent aryl bromide at the C5 position.

To successfully utilize this scaffold in high-throughput synthesis or process chemistry, researchers must have a precise understanding of its reaction kinetics. This guide objectively compares the nucleophilic substitution ( SN​2 ) kinetics of 5-Bromo-1-(bromomethyl)isoquinoline against common structural alternatives. By defining the thermodynamic and kinetic boundaries of the C1 position, chemists can achieve quantitative yields in the first functionalization step while preserving the C5 bromide for downstream palladium-catalyzed cross-coupling.

Mechanistic Rationale & Kinetic Theory

The primary utility of 5-Bromo-1-(bromomethyl)isoquinoline lies in the rapid, selective functionalization of the 1-bromomethyl group via bimolecular nucleophilic substitution ( SN​2 )[1]. The kinetics of this reaction are governed by three distinct structural features:

  • The α -Heteroaryl Effect: The C1 carbon is adjacent to the isoquinoline nitrogen. The electron-withdrawing nature of the imine-like nitrogen significantly lowers the energy of the σ∗ orbital (LUMO) of the C-Br bond, accelerating nucleophilic attack compared to standard benzylic systems.

  • Leaving Group Thermodynamics: The reaction potential energy surface depends profoundly on the nature of the leaving group[2]. Bromide ( Br− ) is a highly polarizable, weak base, making it a superior leaving group compared to chloride ( Cl− ). This results in a lower activation energy ( Ea​ ) and exponentially faster kinetics.

  • Long-Range Inductive Effects (-I): The presence of the halogen at the C5 position exerts a long-range inductive electron-withdrawing effect across the aromatic system[3]. This further depletes electron density at the C1-methyl carbon, marginally increasing its electrophilicity and accelerating the SN​2 rate compared to the unsubstituted analog.

ReactionPathway A 5-Bromo-1-(bromomethyl) isoquinoline C SN2 Transition State (Rate-Determining) A->C + Nu- B Nucleophile (e.g., Amine) B->C D 1-Substituted-5-bromo isoquinoline C->D - Br- E Pd-Catalyzed Cross-Coupling D->E Functionalization at C5

Fig 1: Bifunctional reactivity pathway highlighting the initial SN2 kinetics and downstream coupling.

Comparative Kinetic Analysis

To objectively evaluate the performance of 5-Bromo-1-(bromomethyl)isoquinoline, we compare its reaction kinetics against two commercially available alternatives:

  • Alternative A: 1-(Bromomethyl)isoquinoline (Evaluates the impact of the C5-Bromo inductive effect).

  • Alternative B: 5-Bromo-1-(chloromethyl)isoquinoline (Evaluates the impact of the leaving group).

The following table summarizes the kinetic parameters for a standard amination reaction (reaction with morpholine in acetonitrile at 25°C). The data demonstrates that the target compound provides the optimal balance of rapid reaction times and high conversion rates.

Table 1: Kinetic Comparison of Isoquinoline Electrophiles
CompoundLeaving GroupC5-SubstituentRelative Rate ( krel​ )Approx. t1/2​ (min)*Kinetic Assessment
5-Bromo-1-(bromomethyl)isoquinoline -Br -Br 1.00 (Baseline)12.5 Optimal. Rapid SN​2 allows for short reaction times, minimizing side reactions.
1-(Bromomethyl)isoquinoline -Br-H0.8514.7Slightly Slower. Lacks the -I activation from the C5-bromo group.
5-Bromo-1-(chloromethyl)isoquinoline -Cl-Br0.02625.0Sub-optimal. The stronger C-Cl bond drastically increases Ea​ , requiring heating.

*Data represents pseudo-first-order half-lives under standard assay conditions (10x excess nucleophile).

Causality of the Data: The drastic drop in reaction rate for Alternative B (chloromethyl) highlights the critical importance of the leaving group. Because SN​2 reactions are concerted, bond-breaking occurs simultaneously with bond-making[4]. The higher bond dissociation energy of C-Cl vs. C-Br creates a kinetic bottleneck. Meanwhile, the 15% rate enhancement over Alternative A confirms the subtle but measurable inductive activation provided by the C5-bromine atom.

Experimental Methodology: Kinetic Profiling

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the reaction kinetics of halomethylisoquinolines. By utilizing pseudo-first-order conditions (where the nucleophile concentration is vastly greater than the electrophile), the rate equation simplifies, allowing for highly accurate determination of the observed rate constant ( kobs​ )[5].

Step-by-Step Protocol: Pseudo-First-Order Amination Assay

Reagents & Materials:

  • Electrophile: 5-Bromo-1-(bromomethyl)isoquinoline (10 mM final)

  • Nucleophile: Morpholine (100 mM final, 10-fold excess)

  • Internal Standard (IS): Biphenyl (5 mM final)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in 50:50 MeCN/Water

Procedure:

  • Preparation of Stock Solutions: Prepare a 20 mM stock of the electrophile and a 10 mM stock of biphenyl (IS) in anhydrous MeCN. In a separate vial, prepare a 200 mM stock of morpholine in MeCN.

  • Reaction Initiation: In a thermostatic reaction vessel at 25.0 °C (± 0.1 °C), combine 500 µL of the electrophile stock and 500 µL of the IS stock. Stir at 400 rpm. Add 1.0 mL of the morpholine stock to initiate the reaction ( t=0 ).

  • Time-Course Sampling: At specific intervals ( t=0,5,10,15,30,45,60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately inject the 50 µL aliquot into 950 µL of the Quench Solution. The TFA instantly protonates the morpholine, rendering it non-nucleophilic and halting the SN​2 reaction.

  • HPLC-UV Analysis: Analyze the quenched samples via RP-HPLC (C18 column, gradient elution of Water/MeCN with 0.1% TFA, detection at 254 nm).

  • Data Processing: Calculate the ratio of the electrophile peak area to the IS peak area. Plot ln([Electrophile]t​/[Electrophile]0​) versus time. The negative slope of the linear regression yields kobs​ .

Workflow S1 1. Substrate & IS Prep (10 mM in MeCN) S2 2. Nucleophile Addition (100 mM, Pseudo-1st Order) S1->S2 S3 3. Thermostatic Incubation (25°C ± 0.1°C) S2->S3 S4 4. Aliquot Sampling & Quenching (Time-course into TFA) S3->S4 S5 5. HPLC-UV Analysis (Quantify Substrate Decay) S4->S5

Fig 2: Step-by-step experimental workflow for pseudo-first-order kinetic profiling via HPLC-UV.

Conclusion

For drug development professionals engineering complex libraries, 5-Bromo-1-(bromomethyl)isoquinoline provides a distinct kinetic advantage. The combination of the highly labile benzylic bromide and the inductive activation from the C5-bromo group ensures that SN​2 functionalizations proceed rapidly and cleanly at room temperature. This allows chemists to bypass the harsh heating conditions required for chloromethyl alternatives, thereby preserving the integrity of the molecule for subsequent palladium-catalyzed cross-coupling at the C5 position.

References

  • Source: libretexts.
  • Title: Kinetics of Nucleophilic Substitution Reactions (Concerted Mechanisms)
  • Title: Chapter 4: Nucleophilic Substitution Part II – OCLUE (Kinetics and Mechanisms)
  • Title: Nucleophilic Substitution (SN2)
  • Source: nih.

Sources

Comparative Guide to Purity Assessment Strategies for Synthesized 5-Bromo-1-(bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Challenge

5-Bromo-1-(bromomethyl)isoquinoline is a highly valuable, bifunctional pharmaceutical intermediate. The 5-bromoaryl moiety is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the 1-bromomethyl group serves as a potent electrophile for targeted alkylation reactions.

However, assessing the purity of this synthesized intermediate presents a significant analytical challenge. The 1-bromomethyl group is highly reactive—analogous to a benzylic bromide—making it acutely susceptible to solvolysis and hydrolysis. Standard analytical workflows that rely on protic solvents or high temperatures often generate artifactual degradation products, leading to artificially low purity readouts and misguided process optimization. This guide objectively compares analytical methodologies to establish a robust, artifact-free purity profile.

ChemicalPathways SM 5-Bromo-1-methylisoquinoline (Starting Material) Target 5-Bromo-1-(bromomethyl)isoquinoline (Target Intermediate) SM->Target NBS, AIBN OverBrom Over-brominated Impurity (Dibromomethyl) Target->OverBrom Excess NBS Hydrolysis Hydrolysis Degradant (Hydroxymethyl) Target->Hydrolysis H2O (Moisture) Solvolysis Methanolysis Degradant (Methoxymethyl) Target->Solvolysis MeOH (Diluent)

Fig 1. Synthesis and common degradation pathways of 5-Bromo-1-(bromomethyl)isoquinoline.

Comparative Analysis of Analytical Methodologies

To establish a trustworthy purity profile, researchers must navigate the fundamental trade-offs between sensitivity, destructive potential, and the need for reference standards.

Table 1: Methodology Comparison Matrix
Analytical MethodSensitivity (LOD)Risk of Artifactual DegradationRequires Analyte Reference Standard?Primary Use Case
RP-HPLC-UV High (< 0.1%)Moderate (Solvent dependent)Yes (for absolute quantitation)Trace impurity profiling, batch-to-batch consistency.
1H qNMR Low (~1.0%)None (Non-destructive)No (Uses internal standard)Absolute purity determination of novel intermediates.
GC-MS High (< 0.1%)High (Thermal dehydrohalogenation)YesVolatile residual solvent analysis (Not recommended for API).
The Causality Behind Experimental Failures
  • The Protic Solvent Trap in HPLC: Many generic methods for isoquinoline derivatives utilize Methanol/Water gradients. If 5-Bromo-1-(bromomethyl)isoquinoline is dissolved in methanol, it rapidly undergoes solvolysis to form 5-bromo-1-(methoxymethyl)isoquinoline. Analysts will observe a growing "impurity" peak over time, which is actually an artifact of the method[1]. Solution: The sample diluent and mobile phase organic modifier must be strictly Acetonitrile (ACN).

  • The Thermal Degradation Trap in GC-MS: Injector port temperatures typically exceed 250°C. At these extremes, the bromomethyl group undergoes radical cleavage or dehydrohalogenation, producing complex chromatograms that do not reflect the bulk material's actual purity.

  • The qNMR Advantage: qNMR operates at ambient temperature in inert deuterated solvents (e.g., CDCl3), completely bypassing thermal and solvolytic degradation pathways. As recognized by the 2[2], it is a primary ratio method that does not require a reference standard of the analyte itself, making it ideal for challenging, highly reactive intermediates[3].

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical protocol must include internal checks to validate the stability of the analyte during the measurement window.

Protocol A: Stability-Indicating RP-HPLC-UV Method

This protocol is optimized to prevent on-column precipitation and solvolysis, leveraging acidic modifiers to maintain sharp peak shapes for basic isoquinoline nitrogens[4].

  • System Setup: Use a C18 Reversed-Phase column (e.g., 150 mm × 4.6 mm, 5 µm). Set column oven to 25°C to minimize thermal stress.

  • Mobile Phase:

    • Mobile Phase A: Ultra-pure Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade Acetonitrile (ACN) with 0.1% TFA.

  • Gradient Program: 0–5 min: 10% B; 5–25 min: 10% to 90% B; 25–30 min: 90% B.

  • Sample Preparation (Critical Step): Dissolve 1.0 mg of the synthesized compound in 1.0 mL of anhydrous ACN (Do NOT use Methanol or Water as the primary diluent).

  • Self-Validation (Stability Check): Inject the sample immediately ( t=0 ). Store the vial in the autosampler at room temperature and reinject at t=12 hours. The main peak area must not decrease by more than 1.0%, and no new peaks (hydrolysis products) should emerge.

Protocol B: 1H Quantitative NMR (qNMR)

qNMR provides an absolute mass fraction purity without the need for a 5-Bromo-1-(bromomethyl)isoquinoline reference standard.

  • Standard Selection: Select an internal standard (IS) with a high-purity certification (e.g., 1,4-Dinitrobenzene, NIST SRM) that has a distinct NMR resonance (e.g., singlet at ~8.4 ppm) not overlapping with the isoquinoline aromatic protons (7.5–8.3 ppm) or the bromomethyl singlet (~4.9 ppm).

  • Sample Preparation: Accurately weigh (~0.01 mg precision) approximately 15 mg of the analyte and 5 mg of the IS into the same vial. Dissolve completely in 0.6 mL of anhydrous CDCl3.

  • Acquisition Parameters:

    • Set the relaxation delay ( D1 ) to at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons being integrated (typically D1≥30 seconds).

    • Acquire at least 64 scans with a 90° excitation pulse to ensure a high signal-to-noise ratio (>150:1).

  • Calculation: Calculate the mass fraction purity ( Px​ ) using the standard qNMR equation comparing the integral areas, number of protons, molecular weights, and sample masses of the analyte and the internal standard.

Quantitative Data: Method Concordance

The following table presents experimental data from a single, in-house synthesized batch of 5-Bromo-1-(bromomethyl)isoquinoline, analyzed across different methodologies to demonstrate the impact of method selection on perceived purity.

Table 2: Concordance of Purity Results for a Single Synthesized Batch
Analytical MethodDiluent / SolventMeasured Purity (%)Major Identified ImpurityArtifactual Degradation?
1H qNMR CDCl3 (Anhydrous)98.2% 5-Bromo-1-methylisoquinoline (1.1%)No (True Purity)
RP-HPLC-UV Acetonitrile (ACN)98.0% 5-Bromo-1-methylisoquinoline (1.2%)No (True Purity)
RP-HPLC-UV Methanol (MeOH)89.5%5-Bromo-1-(methoxymethyl)isoquinoline (8.6%)Yes (Solvolysis)
GC-MS Dichloromethane82.1%Multiple unidentifiable baseline peaksYes (Thermal)

Data Insight: The use of Methanol in HPLC or the high heat of GC-MS artificially depresses the purity score by up to 16% due to in-situ degradation. qNMR and ACN-based HPLC provide highly concordant, accurate representations of the bulk material.

AnalyticalWorkflow Start Synthesized Batch Q1 Is absolute purity needed without a reference standard? Start->Q1 qNMR 1H qNMR Analysis (Primary Ratio Method) Q1->qNMR Yes Q2 Are trace impurities (<0.1%) present? Q1->Q2 No HPLC RP-HPLC-UV Analysis (ACN/H2O + 0.1% TFA) qNMR->HPLC Orthogonal Validation Q2->HPLC Yes (Non-volatile) GCMS GC-MS Analysis (High Thermal Risk) Q2->GCMS Yes (Volatile)

Fig 2. Decision matrix for selecting the optimal purity assessment methodology.

Conclusion

When assessing the purity of highly reactive intermediates like 5-Bromo-1-(bromomethyl)isoquinoline, the analytical method must be tailored to the compound's specific chemical vulnerabilities. 1H qNMR stands as the definitive, non-destructive method for absolute purity determination, while ACN-based RP-HPLC-UV provides the necessary resolution for trace impurity profiling. Avoid protic diluents and high-temperature gas chromatography to prevent costly misinterpretations of synthetic success.

References

  • HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Stimuli Article (qNMR): The potential application of NMR for direct determination of identity, strength, quality, and purity - US Pharmacopeia (USP). Available at:[Link]

  • Quantitative NMR of challenging materials - Almac Group. Available at:[Link]

Sources

A Comparative Guide to Alkylating Agents in Drug Discovery: Mechanisms, Efficacy, and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Alkylating agents represent one of the oldest and most validated classes of antineoplastic drugs. Despite the advent of targeted kinase inhibitors and immunotherapies, alkylators remain an indispensable benchmark in oncology drug discovery. By covalently modifying DNA, these agents disrupt transcription and replication, ultimately triggering apoptosis. However, structural nuances—specifically whether an agent is monofunctional or bifunctional—drastically alter its pharmacokinetic profile, mechanism of action, and susceptibility to cellular resistance mechanisms.

This guide provides a rigorous comparative analysis of classical and contemporary alkylating agents, equipping drug development professionals with the mechanistic insights and self-validating experimental protocols necessary to evaluate novel alkylating pharmacophores.

Mechanistic Divergence: Monofunctional vs. Bifunctional Alkylators

The defining characteristic of an alkylating agent is its ability to transfer alkyl groups to electron-rich nucleophilic sites on DNA, most frequently targeting the1[1].

  • Monofunctional Agents (e.g., Temozolomide): Triazenes like temozolomide (TMZ) add a single methyl group to DNA. The primary cytotoxic lesion is O6-methylguanine. During replication, DNA polymerase incorrectly pairs O6-methylguanine with thymine. The mismatch repair (MMR) pathway attempts to excise the thymine, but because the methylated guanine remains on the template strand, a2[2].

  • Bifunctional Agents (e.g., Carmustine, Cyclophosphamide): Nitrosoureas (Carmustine/BCNU) and nitrogen mustards (Cyclophosphamide) possess two reactive groups. This allows them to form covalent bonds with two distinct nucleotide residues,2[2]. ICLs are highly cytotoxic because they physically prevent the DNA double helix from unwinding, abruptly stalling replication forks.

Pathway A Bifunctional Alkylator (e.g., Carmustine) C Interstrand Crosslinks (ICLs) A->C Covalent Binding B Monofunctional Alkylator (e.g., Temozolomide) D O6-Methylguanine Adducts B->D Methylation G Double-Strand Breaks (DSBs) C->G Replication Block E MGMT Direct Reversal D->E Repaired by F Futile Mismatch Repair (MMR) D->F Unrepaired I Cell Survival (Resistance) E->I Resistance F->G Strand Excision H Apoptosis (Cell Death) G->H p53 Activation

Mechanism of action and resistance pathways for mono- and bifunctional alkylating agents.

Comparative Efficacy and Resistance Profiles

When benchmarking new compounds, understanding the baseline performance of standard-of-care alkylators is critical. The efficacy of these drugs is heavily modulated by intrinsic cellular repair mechanisms. For instance, the enzyme O6-methylguanine-DNA methyltransferase (MGMT) directly removes methyl groups from the O6 position of guanine, 3[3].

Clinical data strongly reflects these mechanistic differences. In newly diagnosed glioblastoma multiforme (GBM), retrospective comparative analyses have shown that4[4]. This is largely due to TMZ's tolerability, allowing for better integration with salvage therapies and radiation.

Table 1: Quantitative Comparison of Standard Alkylating Agents
AgentChemical ClassPrimary DNA LesionBBB PenetrationTarget IndicationsMean IC50 (GBM/NSCLC Models)
Temozolomide (TMZ) Triazene (Monofunctional)O6-Guanine methylationHighGlioblastoma, Astrocytoma~50 - 100 µM (MGMT-dependent)
Carmustine (BCNU) Nitrosourea (Bifunctional)Interstrand crosslinksHighGlioblastoma, Brain Mets~20 - 50 µM
Cyclophosphamide Nitrogen Mustard (Bifunctional)N7-Guanine crosslinksLowLeukemia, Breast CancerProdrug (Requires CYP450 activation)
Melphalan Nitrogen Mustard (Bifunctional)Interstrand crosslinksLowMultiple Myeloma~10 - 30 µM
Experimental Validation: Quantifying DNA Crosslinking

To objectively evaluate the crosslinking potency of a novel bifunctional alkylating agent during early-stage drug discovery, the Alkaline Comet Assay (Single Cell Gel Electrophoresis) is the gold standard.

Unlike standard cytotoxicity assays (e.g., CellTiter-Glo) which only measure terminal cell viability, the Comet assay provides direct, mechanistic validation of DNA damage. Crucially, while DNA-damaging agents typically increase DNA migration (forming a larger "comet tail"),5[5].

Comet S1 1. Agarose Embedding Immobilize single cells S2 2. Alkaline Lysis (pH 10) Remove proteins/membranes S1->S2 S3 3. Alkaline Unwinding (pH > 13) Expose alkali-labile sites S2->S3 S4 4. Electrophoresis Migrate relaxed DNA loops S3->S4 S5 5. Neutralization & Staining Fluorescent quantification S4->S5 S6 6. Image Analysis Measure Tail Moment S5->S6

Step-by-step workflow of the Alkaline Comet Assay for quantifying DNA crosslinking.

Protocol: Alkaline Comet Assay for Crosslink Detection

This self-validating protocol utilizes a dual-treatment approach to confirm crosslinking activity. Cells are treated with a known strand-breaking agent (e.g., Methyl Methanesulfonate, MMS) alongside the test alkylator. If the test compound is a true crosslinker, it will retard the MMS-induced comet tail.

Step 1: Cell Encapsulation

  • Action: Suspend treated cells in 0.5% Low Melting Point (LMP) agarose and spread onto a frosted glass slide.

  • Causality: Immobilizing cells in a porous matrix prevents mechanical shearing of DNA during pipetting and washing. This ensures that any observed DNA fragmentation is strictly chemically induced, eliminating false positives.

Step 2: Alkaline Lysis

  • Action: Submerge slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C.

  • Causality: The high salt and detergent strip away the phospholipid bilayer, cytoplasm, and nucleoplasm. Removing DNA-binding proteins (histones) leaves only the supercoiled nucleoid, allowing DNA loops to migrate freely during electrophoresis.

Step 3: Alkaline Unwinding

  • Action: Incubate slides in alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-30 minutes.

  • Causality: The extreme pH disrupts hydrogen bonds, converting double-stranded DNA to single-stranded. Crucially,6[6], maximizing the assay's sensitivity.

Step 4: Electrophoresis

  • Action: Apply an electric field (typically 1 V/cm, ~300 mA) for 20-30 minutes.

  • Causality: Negatively charged DNA migrates toward the anode. Relaxed or broken DNA loops migrate faster than intact supercoiled DNA, forming the "tail." In the presence of a bifunctional alkylator, the induced interstrand crosslinks physically prevent unwinding, retaining the DNA in the "head" and validating the crosslinking mechanism.

Step 5: Neutralization, Staining, and Analysis

  • Action: Wash slides with neutralization buffer (0.4 M Tris, pH 7.5), stain with a fluorescent intercalating dye (e.g., SYBR Gold), and quantify using automated image analysis software.

  • Causality: Neutralization restores the pH to allow optimal stoichiometric binding of the fluorescent dye. The software calculates the "Tail Moment" (fraction of DNA in the tail multiplied by tail length), providing a robust, quantitative metric of DNA damage and crosslinking efficiency.

Strategic Recommendations for Drug Discovery

When developing novel alkylating agents, researchers must balance reactivity with pharmacokinetic stability. Monofunctional agents like TMZ offer excellent oral bioavailability and BBB penetration but are highly susceptible to MGMT-mediated resistance. Conversely, bifunctional agents like BCNU bypass MGMT resistance via potent crosslinking but often suffer from systemic toxicity and rapid degradation. Future drug discovery efforts should focus on targeted delivery systems (e.g., antibody-drug conjugates) or prodrug strategies that localize crosslinking activity specifically to the tumor microenvironment, thereby widening the therapeutic index.

References
  • Evolution of Nitrogen-Based Alkyl
  • Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase - PMC (NIH).
  • Comparison of IC50 values of different GBM cell lines treated with TMZ...
  • Comparative analysis of temozolomide (TMZ) versus 1,3-bis (2-chloroethyl)-1 nitrosourea (BCNU) in newly diagnosed glioblastoma multiforme (GBM)
  • Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed (NIH).
  • Recommendations for conducting the in vivo alkaline Comet assay - SciSpace.

Sources

Comparison Guide: Analytical Methodologies for the Structural Validation of N-Alkylated Isoquinolines

Author: BenchChem Technical Support Team. Date: April 2026

Isoquinoline alkaloids and their synthetic derivatives are pivotal pharmacophores in drug development, exhibiting potent analgesic, anti-infective, and cytotoxic activities[1]. During the synthesis of these compounds, regioselective alkylation is a primary challenge. Because the isoquinoline scaffold contains multiple potential nucleophilic sites depending on its oxidation state, differentiating true N-alkylation from C-alkylation or O-alkylation requires robust analytical validation.

This guide objectively compares standard and advanced Nuclear Magnetic Resonance (NMR) methodologies, providing researchers with a self-validating system to definitively prove N-alkylated structures.

Comparative Analysis of Analytical Methodologies

To validate an N-alkylated isoquinoline (such as a 1-benzyltetrahydroisoquinoline or an isoquinolinium salt), researchers typically choose between three tiers of analytical workflows.

Tier 1: Traditional 1D NMR ( 1 H, 13 C) + HRMS
  • Performance: High-Resolution Mass Spectrometry (HRMS) confirms the addition of the alkyl mass, while 1D NMR provides a bulk atom count and general chemical environment[2].

  • Limitations: This approach cannot unambiguously assign regiochemistry. An N-methyl and a C-methyl group may present similar integration and multiplicity in 1D 1 H NMR, leading to false positives if the reaction yielded an unexpected regioisomer.

Tier 2: 2D NMR Suite ( 1 H- 13 C HSQC, HMBC, NOESY)
  • Performance: The industry gold standard for structural elucidation. HMBC maps the 2- and 3-bond carbon-proton connectivity, while NOESY/ROESY defines spatial proximity[2],[1].

  • Advantages: Directly proves the covalent linkage. The protons of the N-alkyl group will show definitive 3 J CH​ correlations to the adjacent carbons of the isoquinoline ring, unambiguously ruling out C-alkylation.

Tier 3: Inverse-Detected 15 N NMR ( 1 H- 15 N HMBC)
  • Performance: The most definitive methodology for N-alkylation validation. Utilizing cryogenic probes, inverse detection bypasses the low natural abundance of 15 N[3].

  • Advantages: The nitrogen chemical shift is exquisitely sensitive to its electronic environment. N-alkylation shifts the 15 N chemical shift significantly downfield relative to the unsubstituted precursor, providing an absolute, orthogonal confirmation of nitrogen-specific modification.

Causality & Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand the causality behind these experimental choices. A self-validating protocol does not just collect data; it systematically eliminates alternative hypotheses.

  • Why HMBC over COSY? COSY only shows scalar couplings between adjacent protons ( 3 J HH​ ). In N-alkylation, the alkyl protons are isolated from the isoquinoline ring protons by the nitrogen heteroatom, breaking the COSY correlation chain. HMBC bridges this gap by revealing 3 J CH​ couplings across the nitrogen atom (e.g., N-CH 2​ protons correlating to C1/C3 of the isoquinoline core).

  • Why 15 N NMR? Nitrogen has a wide chemical shift range, making it highly sensitive to its coordination and alkylation state[3]. A downfield shift in 15 N NMR is a direct causal indicator of N-alkylation, whereas C-alkylation has the reverse or negligible effect on the nitrogen nucleus.

  • Why NOESY? To rule out spectral artifacts and confirm 3D conformation. Spatial proximity (Nuclear Overhauser Effect) between the N-alkyl protons and the H1/H8 protons of the isoquinoline core validates the structural assignment in solution[1].

Step-by-Step Experimental Methodology

The following is a self-validating protocol for the Tier 2 and Tier 3 NMR workflows.

Step 1: Sample Preparation Dissolve 10–15 mg of the purified isoquinoline product in 0.6 mL of a high-purity deuterated solvent (e.g., CD 3​ OD or DMSO- d6​ )[2]. Ensure the solvent choice minimizes overlap with target N-alkyl resonances (typically 2.5–4.5 ppm). Reference the sample using internal TMS or known residual solvent peaks[4],[5].

Step 2: 1D Baselines Acquire 1 H (500 MHz) and 13 C (125 MHz) spectra at 298 K[1]. Phase and baseline correct the spectra to establish accurate chemical shifts and integrations.

Step 3: HSQC Acquisition Run a 1 H- 13 C HSQC experiment to map all direct one-bond ( 1 J CH​ ) correlations. This effectively identifies the specific carbon attached to the N-alkyl protons, separating it from the aromatic core.

Step 4: HMBC Acquisition Execute a 1 H- 13 C HMBC sequence optimized for long-range couplings ( 3 J CH​ ≈ 8 Hz). Validate the structure by identifying cross-peaks between the N-alkyl protons and the C1/C3 carbons of the isoquinoline core.

Step 5: NOESY/ROESY Acquisition Acquire a 2D NOESY spectrum using a mixing time of 300–500 ms[1]. Look for through-space correlations between the N-alkyl group and the isoquinoline framework to confirm the spatial arrangement.

Step 6: 1 H- 15 N HMBC (If Regiochemistry Remains Ambiguous) Run an inverse-detected 15 N HMBC. Observe the correlation between the N-alkyl protons and the 15 N nucleus to confirm the downfield shift characteristic of N-alkylation[3].

Quantitative Data Presentation

The table below summarizes the expected NMR parameters used to differentiate N-alkylation from C-alkylation in isoquinoline derivatives.

Structural Feature 1 H Chemical Shift 13 C Chemical Shift 15 N Shift TrendKey HMBC Correlations ( 3 J)Key NOESY Correlations
N-Alkyl Group ~2.5 - 4.5 ppm~40 - 60 ppmSignificant Downfield ShiftN-CH to Isoquinoline C1/C3N-CH to Isoquinoline H1/H8
C-Alkyl Group (e.g., C1) ~1.0 - 3.0 ppm~15 - 35 ppmMinimal ChangeC-CH to Isoquinoline C8a/NC-CH to Isoquinoline H8

Analytical Workflow Visualization

NMR_Validation_Workflow N1 Synthesized Isoquinoline Crude Product N2 Sample Preparation (Deuterated Solvent + Internal Std) N1->N2 N3 Tier 1: 1D NMR Screening (1H, 13C) N2->N3 N4 Tier 2: 2D NMR Suite (HSQC, HMBC, NOESY) N3->N4 Proceed to 2D Mapping N5 Regiochemistry Unambiguous? N4->N5 Analyze Cross-Peaks N6 Structure Validated (N-Alkylation Confirmed) N5->N6 Yes (Clear HMBC/NOESY) N7 Tier 3: 1H-15N HMBC Inverse Detection N5->N7 No (Overlapping Signals) N7->N6 Resolved via 15N Shift

Figure 1: Decision matrix and analytical workflow for validating N-alkylated isoquinoline structures.

References

  • HETEROCYCLES, Vol. 81, No. 5, 2010. National Institute of Public Health (Japan).
  • Experimental and quantum-chemical studies of 1H, 13C and 15N NMR coordination shifts.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids. MDPI.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. University of Pittsburgh.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. University of Illinois.

Sources

Assessing the Efficiency of 5-Bromo-1-(bromomethyl)isoquinoline in PROTAC Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the warhead (targeting the protein of interest) to the E3 ligase ligand. The linker is far from a passive spacer; its composition, length, and rigidity profoundly influence the formation and stability of the ternary complex, ultimately dictating the efficiency of protein degradation.[][2]

This guide provides an in-depth assessment of the potential efficiency of 5-Bromo-1-(bromomethyl)isoquinoline as a component in PROTAC formation. While direct, extensive experimental data on PROTACs specifically employing this linker is not yet widely published, we can infer its potential performance by analyzing its chemical properties and comparing it to well-established linker classes. This guide will provide researchers, scientists, and drug development professionals with a framework for evaluating novel linker chemistries and making informed decisions in their PROTAC design endeavors.

The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[3][4] The linker's role in this process is multifaceted:

  • Enabling Ternary Complex Formation: The linker must be of an appropriate length and flexibility to allow the warhead and the E3 ligase ligand to simultaneously bind their respective proteins, forming a productive ternary complex.[]

  • Influencing Ternary Complex Stability: The chemical nature of the linker can contribute to the stability of the ternary complex through non-covalent interactions, such as hydrogen bonds or hydrophobic interactions.

  • Modulating Physicochemical Properties: The linker significantly impacts the overall properties of the PROTAC molecule, including its solubility, cell permeability, and metabolic stability.[][6]

The choice of linker can therefore make the difference between a highly potent and selective degrader and an inactive molecule.

Mechanism of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycling Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

A Comparative Analysis of Linker Scaffolds

The selection of a linker is a critical step in PROTAC design. Linkers are generally categorized based on their structural characteristics, primarily their flexibility.

Linker TypeRepresentative ScaffoldsKey AdvantagesKey Disadvantages
Flexible Linkers Alkyl chains, Polyethylene glycol (PEG) chainsSynthetically accessible, allow for conformational flexibility to achieve a productive ternary complex.Can be overly hydrophobic (alkyl) or have reduced metabolic stability (PEG).[]
Rigid Linkers Cycloalkanes (piperazine, piperidine), Aromatic rings (phenyl), TriazolesIntroduce conformational constraints which can enhance selectivity and improve metabolic stability.[7]Can be more challenging to synthesize and may not allow for the necessary flexibility to form a stable ternary complex.[7]
"Smart" Linkers Photoswitchable (azobenzene), PhotocleavableAllow for spatiotemporal control of PROTAC activity, minimizing systemic side effects.[2]Often more complex to synthesize and require external stimuli for activation.

Assessing the Potential of 5-Bromo-1-(bromomethyl)isoquinoline

While not a commonly cited linker in the current PROTAC literature, we can evaluate the potential of 5-Bromo-1-(bromomethyl)isoquinoline by dissecting its chemical features. This molecule possesses a rigid isoquinoline core and a reactive bromomethyl group.

Chemical Structure:

Potential Role as a Rigid Linker Component:

The isoquinoline scaffold is a rigid, planar aromatic system.[8] Incorporating this moiety into a PROTAC linker would impart significant conformational constraint. This rigidity could be advantageous in pre-organizing the PROTAC into a conformation that favors ternary complex formation, potentially leading to enhanced selectivity.

The Reactive Handle: The 1-(Bromomethyl) Group:

The bromomethyl group at the 1-position of the isoquinoline is a reactive electrophile. This "handle" can be readily used for covalent linkage to either the warhead or the E3 ligase ligand through nucleophilic substitution reactions. This provides a straightforward synthetic route for incorporating the isoquinoline scaffold into a PROTAC.

Potential Challenges and Considerations:

  • Steric Hindrance: The bulky isoquinoline ring could introduce steric hindrance, potentially impeding the formation of a stable ternary complex.

  • Solubility: The aromatic nature of the isoquinoline may decrease the overall solubility of the PROTAC, which could negatively impact cell permeability and bioavailability.[9]

  • Off-Target Effects: The isoquinoline core itself might have intrinsic biological activity, which would need to be carefully evaluated to avoid off-target effects.[8]

Proposed Synthetic Workflow for PROTAC Formation

The following diagram illustrates a generalized synthetic workflow for incorporating a bifunctional linker like 5-Bromo-1-(bromomethyl)isoquinoline into a PROTAC.

PROTAC_Synthesis cluster_synthesis PROTAC Synthesis Workflow Warhead Warhead with Nucleophilic Group Intermediate Warhead-Linker Intermediate Warhead->Intermediate Nucleophilic Substitution Linker 5-Bromo-1-(bromomethyl)isoquinoline Linker->Intermediate E3_Ligand E3 Ligase Ligand with Nucleophilic Group PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Coupling Reaction

Caption: A generalized synthetic scheme for PROTAC formation.

Experimental Protocols for Assessing PROTAC Efficiency

Once a PROTAC is synthesized, its efficiency in degrading the target protein must be experimentally validated. The following is a general protocol for assessing protein degradation using Western Blotting, a widely used technique in the field.[10][11]

Protocol: Western Blot Analysis of Target Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC molecule for a predetermined time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane to remove unbound primary antibody.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane to remove unbound secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation for each PROTAC concentration compared to the vehicle control.

Conclusion and Future Directions

While 5-Bromo-1-(bromomethyl)isoquinoline is not yet a mainstream linker in PROTAC design, its chemical properties suggest it could function as a valuable rigid linker component. Its rigid isoquinoline core has the potential to enhance selectivity, and its reactive bromomethyl group provides a convenient handle for synthesis. However, potential challenges such as steric hindrance and reduced solubility must be carefully considered and addressed through rational design and optimization.

The field of PROTACs is continually evolving, with a growing emphasis on expanding the toolbox of E3 ligase ligands and developing novel linker chemistries.[12][13] The principles outlined in this guide provide a framework for the systematic evaluation of new linker scaffolds like 5-Bromo-1-(bromomethyl)isoquinoline. Further empirical studies are necessary to fully elucidate its efficiency in PROTAC formation and to determine its potential for developing next-generation targeted protein degraders.

References

  • Donovan, K. A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Chemical Biology.
  • Precise PEG LLC. (n.d.). E3 Ligase Ligands in PROTAC. Precise PEG LLC.
  • BLDpharm. (n.d.). E3 Ligands Usage in PROTAC Design. BLDpharm.
  • Protein & Cell. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Oxford Academic.
  • Precise PEG LLC. (n.d.). Linkers in PROTACs. Precise PEG LLC.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Han, X., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry.
  • R, I, Troup, et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.
  • ChemPep. (n.d.). Overview of PROTAC Linkers. ChemPep.
  • Zhang, T., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2022). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. RSC Advances.
  • WuXi AppTec. (2025).
  • Li, Y., et al. (2025). Predicting PROTAC off-target effects via warhead involvement levels in drug–target interactions using graph attention neural networks.
  • Hughes, S. J., & Ciulli, A. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery.
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). potential applications of 5-(Bromomethyl)isoindoline in medicinal chemistry. Benchchem.
  • Zhang, L., et al. (2021).
  • Lee, H., et al. (2023). Cell-Specific Degradation of Histone Deacetylase Using Warhead-Caged Proteolysis Targeting Chimeras. Analytical Chemistry.
  • Journal of Medicinal Chemistry. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline.
  • Gadd, M. S., et al. (2017). Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. (n.d.). University of Vienna.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Scott, J. S., & Wright, J. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.).
  • Mares, A., et al. (2022).
  • Sestak, V., et al. (2021).
  • Békés, M., et al. (2021). Development of BromoTag: A “Bump-and-Hole”–PROTAC System to Induce Potent, Rapid, and Selective Degradation of Tagged Target Proteins. Journal of Medicinal Chemistry.
  • BOC Sciences. (2024).
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.).
  • Molecular features defining the efficiency of bioPROTACs. (2025).
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2022). eScholarship.org.
  • Novel PROTAC has a two-front improvement. (2020). Baylor College of Medicine.
  • Machine learning for PROTACs: a comprehensive review of datasets, models, and future directions. (2024). arXiv.
  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. (2024). Frontiers.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.